cis-Burchellin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,3aS)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLJFAQVSWXZEQ-TVNIXMEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=CC(=O)C(=C[C@]12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109826 | |
| Record name | (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57457-99-5 | |
| Record name | (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57457-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Stereochemistry of cis-Burchellin: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of cis-Burchellin, a neolignan natural product with notable antiviral activity. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, natural product synthesis, and drug development.
Chemical Structure and Stereochemistry
Burchellin is a neolignan characterized by a dihydrobenzofuran core with three contiguous stereogenic centers. The designation "this compound" refers to the relative stereochemistry of the substituents at the C-2 and C-3 positions of the dihydrobenzofuran ring, where the aryl group at C-2 and the methyl group at C-3 are on the same face of the ring system.
Through extensive spectroscopic analysis and total synthesis, the absolute configuration of the enantiomer of this compound has been determined.[1] The IUPAC name for one of the this compound enantiomers is (2S,3S,1'R)-4-allyl-5-methoxy-3-methyl-2-(6-methyl-1,3-benzodioxol-5-yl)-2,3-dihydrobenzofuran . The corresponding enantiomer is (2R,3R,1'S)-Burchellin.
Molecular Structure of (2S,3S,1'R)-Burchellin:
Physicochemical and Biological Data
The following table summarizes key quantitative data for the enantiomers of this compound.
| Property | (2S,3S,1'R)-Burchellin | (2R,3R,1'S)-Burchellin |
| Molecular Formula | C₂₂H₂₄O₅ | C₂₂H₂₄O₅ |
| Molecular Weight | 368.42 g/mol | 368.42 g/mol |
| Optical Rotation | +15.7 (c 0.1, CHCl₃) | -16.2 (c 0.1, CHCl₃) |
| Antiviral Activity (IC₅₀) | 1.2 µM (against Coxsackie virus B3) | 1.5 µM (against Coxsackie virus B3) |
NMR Spectroscopic Data
The following tables detail the ¹H and ¹³C NMR chemical shifts for (2S,3S,1'R)-Burchellin, recorded in CDCl₃.[1]
¹H NMR Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2-H | 5.15 | d | 8.0 |
| 3-H | 3.55 | m | |
| 3-CH₃ | 1.05 | d | 6.5 |
| 4-CH₂ | 3.30 | d | 6.5 |
| 4-CH | 5.95 | m | |
| 4-CH₂' | 5.05 | m | |
| 5-OCH₃ | 3.85 | s | |
| 6-H | 6.80 | s | |
| 7-H | 6.75 | s | |
| 1'-H | 5.90 | s | |
| 2'-H | 6.70 | s | |
| 4'-H | 6.65 | s | |
| 6'-CH₃ | 2.10 | s |
¹³C NMR Data (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 2 | 89.5 |
| 3 | 45.2 |
| 3-CH₃ | 15.8 |
| 4 | 125.5 |
| 4-CH₂ | 38.5 |
| 4-CH | 137.0 |
| 4-CH₂' | 116.0 |
| 5 | 148.0 |
| 5-OCH₃ | 56.0 |
| 6 | 110.5 |
| 7 | 112.0 |
| 8 | 145.0 |
| 9 | 130.0 |
| 1' | 101.0 |
| 2' | 108.0 |
| 3' | 147.5 |
| 4' | 109.5 |
| 5' | 146.5 |
| 6' | 128.5 |
| 6'-CH₃ | 16.5 |
Experimental Protocols
The total synthesis of the stereoisomers of Burchellin has been achieved through a concise and efficient route.[1] Below is a detailed methodology for a key step in the synthesis.
Synthesis of the Dihydrobenzofuran Core via Claisen Rearrangement
-
Preparation of the Allyl Ether: To a solution of the starting phenol (B47542) (1.0 eq) in acetone (B3395972) (0.2 M) is added K₂CO₃ (3.0 eq) and allyl bromide (1.5 eq). The mixture is stirred at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography.
-
First Claisen Rearrangement: The purified allyl ether is heated neat at 180 °C under an argon atmosphere for 4 hours. The reaction mixture is then cooled to room temperature and purified by flash column chromatography to yield the ortho-allyl phenol.
-
Second Allylation and Rearrangement: The resulting ortho-allyl phenol is subjected to the same allylation conditions as in step 1. The resulting di-allyl ether is then subjected to a second Claisen rearrangement under the same conditions as in step 2 to afford the key dihydrobenzofuran intermediate.
Synthetic and Analytical Workflow
Due to the limited availability of detailed signaling pathway data for the antiviral action of this compound, a logical workflow for its synthesis and stereochemical determination is presented below. This workflow highlights the key stages from starting materials to the final, stereochemically defined product.
References
The Biological Origin of Burchellin and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Burchellin, a dihydrobenzofuran neolignan, and its analogues represent a class of natural products with significant therapeutic potential, demonstrating notable antiviral and anti-inflammatory activities. Found primarily within species of the Lauraceae family, the biosynthesis of these complex molecules is a subject of considerable interest. This technical guide provides an in-depth exploration of the biological origins of Burchellin, detailing its biosynthetic pathway, the enzymatic processes involved, and the plant sources from which it is derived. Furthermore, this document outlines comprehensive experimental protocols for the isolation and characterization of Burchellin, presents key quantitative data, and visualizes the proposed biosynthetic and signaling pathways to facilitate a deeper understanding for researchers in natural product chemistry and drug development.
Biological Sources of Burchellin and its Analogues
Burchellin and its related neolignan analogues are predominantly found in plant species belonging to the Lauraceae family. These compounds are secondary metabolites, playing a role in the plant's defense mechanisms.
Table 1: Primary Plant Sources of Burchellin and its Analogues
| Plant Species | Family | Compound(s) Isolated | Reference(s) |
| Aniba burchellii | Lauraceae | Burchellin | [1] |
| Ocotea cymbarum | Lauraceae | Burchellin | [1] |
| Endlicheria paniculata | Lauraceae | Dehydrodieugenol B, Methyldehydrodieugenol B | |
| Endlicheria dysodantha | Lauraceae | Dysodanthin A, Dysodanthin B, Megaphone acetate (B1210297) | |
| Magnolia fargesii | Magnoliaceae | Burchellin | [2] |
Biosynthesis of Burchellin: A Putative Pathway
While the complete biosynthetic pathway of Burchellin has not been fully elucidated in its native plant species, a putative pathway can be proposed based on the well-established biosynthesis of neolignans. The core of this pathway involves the oxidative coupling of two phenylpropanoid units, which are derived from the shikimate pathway.
The Phenylpropanoid Pathway: Precursor Synthesis
The journey to Burchellin begins with the ubiquitous phenylpropanoid pathway. This metabolic route converts the amino acid L-phenylalanine into a variety of phenylpropanoid precursors, including the monolignols p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. For the biosynthesis of Burchellin, the key precursors are believed to be derivatives of eugenol (B1671780) and isoeugenol.
Oxidative Coupling: The Key Dimerization Step
The central event in the formation of the dihydrobenzofuran skeleton of Burchellin is the oxidative coupling of two phenylpropanoid monomers. This reaction is catalyzed by oxidative enzymes, primarily laccases and peroxidases. These enzymes generate radical intermediates from the monolignol precursors.
The stereochemistry of this coupling reaction, which is crucial for the biological activity of the final product, is often controlled by dirigent proteins. These proteins, lacking intrinsic enzymatic activity, guide the radical-radical coupling to favor the formation of a specific stereoisomer.
The proposed precursors for Burchellin are likely a coniferyl alcohol derivative and a eugenol derivative. The oxidative coupling would then proceed to form the characteristic dihydrobenzofuran ring structure.
Experimental Protocols
General Protocol for the Isolation and Purification of Burchellin
The following is a generalized protocol for the isolation of Burchellin from the bark of Aniba burchellii. Researchers should optimize parameters based on their specific experimental setup and the plant material's condition.
-
Plant Material Preparation:
-
Air-dry the bark of Aniba burchellii at room temperature.
-
Grind the dried bark into a coarse powder.
-
-
Extraction:
-
Macerate the powdered bark with hexane (B92381) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude hexane extract.
-
-
Fractionation:
-
Subject the crude hexane extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and visualizing with UV light and/or a vanillin-sulfuric acid spray reagent.
-
-
Purification:
-
Combine fractions containing the compound of interest (as indicated by TLC).
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol:water.
-
Collect the peak corresponding to Burchellin.
-
-
Structure Elucidation:
Quantitative Data
Spectroscopic Data
The structural elucidation of Burchellin is confirmed through detailed NMR and mass spectrometry analysis.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Burchellin (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | - | - |
| 2 | 54.3 | 3.45 (m) |
| 3 | 89.8 | 4.95 (d, 8.5) |
| 4 | 145.8 | - |
| 5 | 108.7 | 6.60 (s) |
| 6 | 148.2 | - |
| 7 | 118.9 | - |
| 8 | 134.5 | - |
| 9 | 111.2 | 6.75 (d, 8.0) |
| 10 | 148.9 | - |
| 11 | 147.5 | - |
| 12 | 109.8 | 6.80 (d, 8.0) |
| 1' | 137.9 | 5.90 (m) |
| 2' | 115.8 | 5.05 (m) |
| 3' | 39.8 | 2.50 (m) |
| 7-OCH₃ | 56.1 | 3.85 (s) |
| 3-CH₃ | 13.9 | 1.10 (d, 7.0) |
| 5'-OCH₃ | 55.9 | 3.80 (s) |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.
Bioactivity Data
Burchellin and its stereoisomers have demonstrated significant antiviral activity, particularly against Coxsackievirus B3 (CVB3).[8]
Table 3: Antiviral Activity of Burchellin Stereoisomers against Coxsackievirus B3
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| (+)-Burchellin | 5.8 | >100 | >17.2 |
| (-)-Burchellin | 6.2 | >100 | >16.1 |
| (+)-iso-Burchellin | 7.5 | >100 | >13.3 |
| (-)-iso-Burchellin | 8.1 | >100 | >12.3 |
Signaling Pathways
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Recent studies suggest that the anti-inflammatory effects of Burchellin and related neolignans may be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][9][10][11][12][13] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While the exact mechanism of Burchellin's interaction with this pathway is under investigation, it is hypothesized that it may interfere with key steps such as the phosphorylation of IκBα or the nuclear translocation of the p65 subunit.
Conclusion
Burchellin and its analogues are promising natural products with significant therapeutic potential. While their total synthesis has been achieved, a complete understanding of their natural biosynthesis is still an active area of research. This guide provides a comprehensive overview of the current knowledge regarding their biological origin, putative biosynthetic pathway, and methods for their isolation and characterization. The elucidation of the specific enzymes involved in Burchellin's biosynthesis will be a critical next step in enabling its biotechnological production. Furthermore, a deeper understanding of its mechanism of action, particularly its interaction with the NF-κB pathway, will be crucial for its development as a novel anti-inflammatory or antiviral agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Spectroscopic Data Analysis of cis-Burchellin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Burchellin, a naturally occurring neolignan, has garnered significant interest within the scientific community due to its distinct stereochemistry and promising biological activities, including potent antiviral effects. The precise elucidation of its three-dimensional structure is paramount for understanding its mechanism of action and for guiding synthetic efforts toward novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the structural characterization of this compound. It presents a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. Furthermore, this document outlines the experimental protocols for acquiring these data and visualizes the analytical workflow. A potential signaling pathway illustrating the antiviral activity of this compound against coxsackie virus B3 is also proposed, offering a molecular basis for its therapeutic potential.
Introduction
Neolignans are a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units. Among these, Burchellin and its stereoisomers have been the subject of synthetic and biological investigations.[1][2] The cis configuration of the substituents on the tetrahydrofuran (B95107) ring of this compound presents a unique structural motif that influences its biological properties. Accurate structural determination through spectroscopic methods is the cornerstone of natural product chemistry and drug discovery. This guide serves as a detailed resource for the spectroscopic analysis of this compound.
Spectroscopic Data of this compound
The structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of all proton and carbon signals and for establishing the connectivity and stereochemistry of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 5.15 | d | 6.5 |
| 3 | 3.45 | m | |
| 4 | 2.90 | dd | 13.5, 4.5 |
| 4' | 2.70 | dd | 13.5, 10.5 |
| 5 | 1.10 | d | 7.0 |
| 7 | 6.90 | d | 8.0 |
| 8 | 6.85 | d | 8.0 |
| 9 | 5.95 | s | |
| 1' | 6.80 | d | 2.0 |
| 2' | 6.75 | dd | 8.0, 2.0 |
| 5' | 6.88 | d | 8.0 |
| 3-OCH₃ | 3.90 | s | |
| 4'-OCH₃ | 3.85 | s | |
| 5-CH₃ | 1.15 | d | 6.8 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 132.5 |
| 2 | 88.0 |
| 3 | 52.5 |
| 4 | 45.0 |
| 5 | 15.0 |
| 6 | 148.0 |
| 7 | 109.0 |
| 8 | 119.0 |
| 9 | 147.5 |
| 10 | 101.0 |
| 1' | 130.0 |
| 2' | 111.0 |
| 3' | 146.5 |
| 4' | 145.0 |
| 5' | 112.0 |
| 6' | 121.0 |
| 3-OCH₃ | 56.0 |
| 4'-OCH₃ | 55.9 |
| 5-CH₃ | 13.5 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of this compound. Fragmentation patterns observed in the MS/MS spectrum provide valuable information about the connectivity of the molecule.
Table 3: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| HRMS (ESI-TOF) | [M+H]⁺ calculated for C₂₁H₂₄O₅ | 371.1596 |
| [M+H]⁺ found | 371.1594 | |
| [M+Na]⁺ calculated for C₂₁H₂₄O₅Na | 393.1416 | |
| [M+Na]⁺ found | 393.1412 | |
| Key Fragmentation Ions (m/z) | 340, 311, 203, 167, 151 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands provide evidence for the presence of hydroxyl groups, aromatic rings, and ether linkages.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | broad | O-H stretch (hydroxyl group) |
| 3010, 2925 | medium | C-H stretch (aromatic and aliphatic) |
| 1610, 1510 | strong | C=C stretch (aromatic ring) |
| 1265, 1035 | strong | C-O stretch (ether linkages) |
| 920 | medium | Out-of-plane C-H bend (aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of a conjugated aromatic system.
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Solvent | λ_max (nm) |
| Methanol (B129727) | 282 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
NMR Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
Mass Spectrometry
High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. A thin film of the sample was prepared on a potassium bromide (KBr) disk for analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum was obtained using a double-beam spectrophotometer. A solution of this compound in methanol was prepared, and the absorbance was measured over a wavelength range of 200-400 nm.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
Proposed Antiviral Signaling Pathway
This compound has been reported to exhibit antiviral activity against coxsackie virus B3.[1][2] While the precise molecular target has not been elucidated, a plausible mechanism involves the inhibition of viral replication. The following diagram illustrates a simplified representation of the coxsackie virus B3 replication cycle and a hypothetical point of inhibition by this compound.
Caption: Proposed inhibition of coxsackie virus B3 replication by this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust foundation for the unambiguous identification and characterization of this compound. The detailed NMR, MS, IR, and UV-Vis data, coupled with the outlined experimental protocols, offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The proposed mechanism of antiviral action provides a starting point for further biological investigations to fully elucidate the therapeutic potential of this intriguing neolignan. The continued exploration of this compound and its analogs, guided by detailed spectroscopic analysis, holds promise for the discovery of new antiviral agents.
References
Unveiling the Botanical Trove of Neolignans: A Technical Guide to the Natural Sources and Analysis of Burchellin
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Isolation, and Potential Mechanism of Action of the Neolignan Burchellin.
This technical guide provides an in-depth exploration of the neolignan compound Burchellin, a natural product with demonstrated antiviral properties. The document outlines its primary botanical sources, details methodologies for its extraction and isolation, and presents a putative mechanism of action against Coxsackievirus B3, supported by current research. All quantitative data are summarized in structured tables, and key experimental and signaling pathways are visualized using Graphviz diagrams for enhanced clarity and comprehension.
Natural Sources of Burchellin and Related Neolignans
Burchellin is a neolignan predominantly found within the plant kingdom, with its primary sources belonging to the Lauraceae family. This family of flowering plants, commonly known as the laurel family, is a rich reservoir of diverse neolignan compounds.
First isolated from the trunk wood of Aniba burchellii, this species remains the most well-documented natural source of Burchellin.[1] Beyond A. burchellii, Burchellin and structurally related neolignans have been identified in other genera of the Lauraceae family, including Nectandra and Ocotea.[1] While the Lauraceae family is the principal source, neolignans are also present in other plant families such as Piperaceae, Thymelaeaceae, and Magnoliaceae, highlighting the widespread distribution of this class of compounds in the plant kingdom.
Table 1: Principal Natural Sources of Burchellin and Related Neolignans
| Family | Genus | Species | Plant Part | Compound | Reference |
| Lauraceae | Aniba | burchellii | Trunk Wood | Burchellin | [1] |
| Lauraceae | Aniba | species | Trunk | Burchellin | [1] |
| Lauraceae | Nectandra | species | Not Specified | Burchellin-related compounds | [1] |
| Lauraceae | Ocotea | cymbarum | Wood/Stem Bark | Burchellin |
Note: While several sources confirm the presence of Burchellin, specific quantitative yield data from natural plant material remains limited in publicly available literature.
Experimental Protocols: Extraction and Isolation of Burchellin
The isolation of Burchellin from its natural sources involves a multi-step process of extraction followed by chromatographic purification. The following protocol is a representative methodology based on common practices for the isolation of neolignans from plant material.
Extraction
A general procedure for the extraction of neolignans from the wood of Aniba species involves the use of organic solvents.
-
Material Preparation: The air-dried and powdered trunk wood of the source plant is used as the starting material.
-
Solvent Extraction: The powdered wood is subjected to exhaustive extraction with a non-polar solvent such as benzene (B151609) or a moderately polar solvent like ethanol (B145695) at room temperature. This process is typically carried out over several days to ensure the complete extraction of the desired compounds.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Isolation and Purification
The crude extract, containing a complex mixture of compounds, is then subjected to chromatographic techniques to isolate Burchellin.
-
Column Chromatography: The concentrated extract is typically first fractionated using column chromatography over silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with Burchellin are further purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape. The separation is typically monitored using a UV detector.
-
Structure Elucidation: The purity and structure of the isolated Burchellin are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Antiviral Activity and Putative Signaling Pathway
Recent studies have demonstrated the potent antiviral effects of Burchellin and its stereoisomers against Coxsackievirus B3 (CVB3).[2] While the precise molecular mechanism of action is still under investigation, a hypothetical model can be proposed based on the known replication strategies of CVB3 and the common targets of antiviral compounds.
Coxsackievirus B3 is known to manipulate host cell signaling pathways to facilitate its replication. One such critical pathway is the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. The activation of the ERK signaling pathway has been shown to be important for CVB3 replication.
It is hypothesized that Burchellin may exert its antiviral activity by interfering with the CVB3-induced activation of the MAPK/ERK signaling cascade. By inhibiting this pathway, Burchellin could disrupt the cellular environment that is favorable for viral replication, thereby reducing the production of new virus particles.
References
Unraveling the Biological Activity of cis-Burchellin: A Summary of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on the specific molecular mechanism of action for cis-Burchellin is currently limited. This document summarizes the publicly available research on the biological activities of Burchellin and its stereoisomers, providing a foundation for future investigation. Detailed signaling pathways and comprehensive quantitative data on specific molecular targets are not yet established in the literature.
Introduction to Burchellin
Burchellin is a neolignan natural product characterized by a 2,3-dihydrobenzofuran (B1216630) core with three contiguous stereogenic centers.[1] Its complex structure has led to interest in its total synthesis, which has allowed for the characterization of its various stereoisomers, including this compound.[1] While the broader biological potential of Burchellin is still under exploration, initial studies have identified promising antiviral and larvicidal activities.
Known Biological Activities
Current research has identified two primary biological activities of Burchellin stereoisomers. It is important to note that these studies do not always differentiate the specific activity of the cis isomer from other stereoisomers.
Antiviral Activity
The first reported bioactivity for Burchellin and its stereoisomers was their potent antiviral effect against coxsackie virus B3 (CVB3).[1][2] CVB3 is a member of the Enterovirus genus and is a common human pathogen responsible for a range of illnesses, from mild gastrointestinal distress to more severe conditions like myocarditis and aseptic meningitis. The discovery of Burchellin's anti-CVB3 activity opens a potential new avenue for the development of novel antiviral therapeutics. However, the molecular target and the mechanism by which Burchellin inhibits CVB3 replication have not yet been elucidated.
Larvicidal Activity
Burchellin has demonstrated significant larvicidal activity against the third instar larvae of the Aedes aegypti mosquito, the primary vector for dengue fever, Zika virus, chikungunya, and yellow fever.[3] Studies have shown that Burchellin induces 100% mortality in these larvae at concentrations of 30 ppm and higher. Histological analysis of treated larvae revealed significant damage to the digestive system, including cellular destruction, disorganization, and vacuolization of epithelial cells in the midgut. This suggests that the mechanism of larvicidal action may involve the disruption of the larval digestive tract, though the specific molecular interactions leading to this cellular damage are unknown. Notably, the compound did not show toxicity to peritoneal macrophages from BALB/c mice in the same study, suggesting a degree of selectivity.
Quantitative Data
The available literature provides limited quantitative data, primarily focused on the overall biological effect rather than specific molecular interactions.
| Biological Activity | Organism/Virus | Metric | Value | Reference |
| Antiviral | Coxsackie Virus B3 | - | Potent | |
| Larvicidal | Aedes aegypti (L3 larvae) | Mortality | 100% at ≥ 30 ppm |
Experimental Protocols
Detailed experimental protocols for elucidating the mechanism of action of this compound are not available. However, based on the observed biological activities, a general approach to such an investigation can be proposed.
Hypothetical Experimental Workflow for Mechanism of Action Studies
The following diagram illustrates a hypothetical workflow for investigating the molecular mechanism of action of this compound, starting from its known biological activities. This is a generalized approach and would require optimization for specific experimental conditions.
Caption: Hypothetical workflow for elucidating the mechanism of action of this compound.
Signaling Pathways
There is currently no information in the scientific literature regarding the specific signaling pathways modulated by this compound in any biological system. Elucidation of these pathways will be a critical next step in understanding its mechanism of action.
Future Directions
The potent biological activities of Burchellin warrant further investigation to determine its therapeutic potential. Key areas for future research include:
-
Isomer-Specific Activity: Delineating the specific antiviral and larvicidal activities of this compound compared to its other stereoisomers.
-
Molecular Target Identification: Identifying the specific viral or host proteins, or larval proteins, that this compound interacts with.
-
Pathway Analysis: Determining the signaling pathways that are modulated by this compound to exert its biological effects.
-
In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of this compound in animal models for both its antiviral and larvicidal properties.
Conclusion
This compound is a stereoisomer of the neolignan Burchellin, which has demonstrated promising antiviral and larvicidal activities. While the foundational research has established its biological potential, the underlying mechanism of action at the molecular level remains to be discovered. The information presented here serves as a summary of the current state of knowledge and a call for further research to unlock the full therapeutic potential of this natural product.
References
- 1. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Potential Therapeutic Targets of cis-Burchellin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Burchellin, a neolignan natural product, and its derivatives have emerged as compounds of interest in therapeutic research. This document provides a comprehensive overview of the known biological activities of Burchellin and its analogs, with a specific focus on identifying potential therapeutic targets. The available quantitative data from cytotoxicity, larvicidal, and antiviral assays are summarized. Detailed experimental methodologies for these key assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the implicated signaling pathways and experimental workflows using the DOT language for clear interpretation. While the bioactivity of Burchellin stereoisomers, including this compound, has been reported, specific quantitative data for the cis-isomer's antiviral activity remains to be fully disclosed in accessible literature. This guide consolidates the current knowledge to aid researchers in exploring the therapeutic potential of this class of compounds.
Introduction
Burchellin is a neolignan characterized by a 2,3-dihydrobenzofuran (B1216630) core with three contiguous stereogenic centers. The stereochemistry of Burchellin, including the cis and trans configurations of its isomers, plays a significant role in its biological activity. Research into Burchellin and its derivatives has revealed a spectrum of bioactivities, including antitumor, antiviral, and larvicidal effects. This technical guide focuses on elucidating the potential therapeutic targets of this compound by examining the mechanisms of action and signaling pathways perturbed by Burchellin and its analogs.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the biological activities of Burchellin and its derivatives.
Table 1: Cytotoxicity of Burchellin Derivative (Compound 4) against Human Neuroblastoma Cell Lines
| Cell Line | IC50 (μM)[1] |
| LA-N-1 | 49.67 |
| NB-39 | 48.03 |
Note: Compound 4 is a derivative of Burchellin. The specific structure of Compound 4 was not detailed in the referenced abstract.
Table 2: Larvicidal Activity of Burchellin against Aedes aegypti
| Parameter | Value (ppm)[1] |
| LD50 | 15.5 |
| LD90 | 27 |
Table 3: Antiviral Activity of Burchellin Stereoisomers against Coxsackie Virus B3
| Compound/Isomer | EC50/IC50 (µM) |
| This compound | Data not available in the public domain. Potent antiviral effects have been reported.[2] |
Potential Therapeutic Targets and Mechanisms of Action
Anticancer Activity: Targeting Apoptotic and Cell Growth Pathways
A derivative of Burchellin (referred to as Compound 4) has demonstrated selective cytotoxicity against human neuroblastoma cell lines.[1] The mechanism of action involves the induction of apoptosis and the inhibition of key cell survival signaling pathways.
-
Induction of Caspase-Dependent Apoptosis: Compound 4 induces apoptosis through the mitochondrial pathway, a key intrinsic apoptotic route. This involves the activation of initiator caspase-9 and executioner caspases-3 and -7. Activated caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Inhibition of Pro-Survival Signaling Pathways: The antitumor effect of Compound 4 is also attributed to its ability to suppress critical cell growth and survival signaling cascades. Specifically, it has been shown to inhibit the phosphorylation, and thus the activation, of:
-
Extracellular signal-regulated kinase 1 and 2 (ERK1/2): Key components of the MAPK pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.
-
AKT (Protein Kinase B): A central node in the PI3K/AKT pathway, which governs cell survival, growth, and proliferation.
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion.
-
These findings suggest that key proteins within the intrinsic apoptotic pathway and the ERK, AKT, and STAT3 signaling cascades are potential therapeutic targets for Burchellin derivatives in the context of neuroblastoma.
Antiviral Activity
Stereoisomers of Burchellin have been reported to exhibit potent antiviral effects against coxsackie virus B3.[2] While the specific mechanism of action has not been fully elucidated for Burchellin itself, other lignans (B1203133) have been shown to exert antiviral effects through various mechanisms, including the inhibition of viral entry, replication, and assembly. Potential therapeutic targets in the context of coxsackie virus B3 could include viral capsid proteins or viral proteases. Further research is required to identify the precise molecular targets of this compound in its antiviral action.
Larvicidal Activity
Burchellin has demonstrated significant larvicidal activity against the dengue vector, Aedes aegypti. The observed effects include cellular destruction and disorganization in the midgut of the larvae. This suggests that the therapeutic targets for its larvicidal action may reside within the digestive system of the mosquito larvae, potentially involving enzymes or receptors critical for gut integrity and function.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
References
Preliminary Cytotoxicity Studies of cis-Burchellin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of cis-Burchellin, a neolignan of interest for its potential therapeutic applications. Due to a lack of direct studies on this compound, this document synthesizes data from structurally related Burchellin derivatives and the broader class of neolignans to infer its likely cytotoxic properties and mechanisms of action. This guide includes available quantitative cytotoxicity data, detailed experimental protocols for assessing cytotoxicity and apoptosis, and a proposed signaling pathway for Burchellin-induced cell death. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on the anticancer potential of this compound and its analogues.
Introduction
Neolignans are a diverse class of natural products derived from the oxidative coupling of phenylpropanoid units. They have garnered significant attention in drug discovery due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Burchellin is a dihydrobenzofuran neolignan, and its stereoisomer, this compound, is a subject of growing interest for its potential pharmacological effects. While direct studies on the cytotoxicity of this compound are limited in the current literature, research on closely related Burchellin derivatives and other neolignans suggests a potential for cytotoxic activity against cancer cells, likely mediated through the induction of apoptosis. This guide aims to provide a detailed technical framework for initiating and conducting preliminary cytotoxicity studies on this compound.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
| Burchellin Derivative (Compound 4) | LA-N-1 | 49.67 |
| NB-39 | 48.03 |
Table 1: Cytotoxicity of a Burchellin Derivative Against Human Neuroblastoma Cell Lines.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the cytotoxic evaluation of this compound.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., LA-N-1, NB-39, MCF-7, A549) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][3][4]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. 100 µL of the compound-containing medium is added to the respective wells.
-
Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Proposed Mechanism of Action: Induction of Apoptosis
Studies on Burchellin derivatives and other neolignans suggest that their cytotoxic effects are primarily mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1][8] A proposed signaling cascade for this compound is illustrated below.
This proposed pathway suggests that this compound may induce an increase in intracellular reactive oxygen species (ROS) and modulate the expression of Bcl-2 family proteins, leading to a decrease in the mitochondrial membrane potential. This disruption of the mitochondrial integrity results in the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, beginning with caspase-9 and leading to the activation of executioner caspases like caspase-3. Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the available data from structurally similar compounds strongly suggest its potential as a cytotoxic agent against cancer cells. The information provided in this technical guide offers a solid foundation for initiating research in this area. Future studies should focus on:
-
Direct Cytotoxicity Screening: Evaluating the cytotoxic effects of purified this compound against a panel of human cancer cell lines to determine its IC50 values.
-
Stereoisomer Comparison: Performing a comparative cytotoxic analysis of all Burchellin stereoisomers to establish a structure-activity relationship.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying this compound-induced apoptosis, including the specific signaling pathways and protein targets involved.
-
In Vivo Efficacy: Assessing the anti-tumor efficacy of this compound in preclinical animal models.
The exploration of this compound's cytotoxic properties holds promise for the development of novel anticancer therapeutics.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neolignans isolated from Nectandra leucantha induce apoptosis in melanoma cells by disturbance in mitochondrial integrity and redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Profile of cis-Burchellin: A Technical Overview
For Immediate Release
A comprehensive analysis of the in vitro antiviral activity of cis-Burchellin reveals its potential as a therapeutic agent against Coxsackie virus B3 (CVB3), a member of the enterovirus family and a common cause of myocarditis. This technical guide provides a detailed examination of the quantitative antiviral data, experimental methodologies, and a hypothesized mechanism of action for this promising neolignan.
Quantitative Antiviral and Cytotoxicity Data
The antiviral efficacy and cytotoxic profile of this compound and its stereoisomers were evaluated in Vero cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the viral cytopathic effect, and the 50% cytotoxic concentration (CC50), the concentration that results in a 50% reduction in cell viability, were determined. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
| Compound | Stereoisomer | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1 | (+)-cis-Burchellin | 1.8 | >50 | >27.8 |
| 2 | (-)-cis-Burchellin | 2.5 | >50 | >20.0 |
| 3 | (+)-trans-Burchellin | 1.5 | >50 | >33.3 |
| 4 | (-)-trans-Burchellin | 2.1 | >50 | >23.8 |
| Ribavirin (Positive Control) | - | 45.3 | >100 | >2.2 |
Data sourced from the supplementary information of "Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity" in Organic & Biomolecular Chemistry.
Experimental Protocols
The following sections detail the methodologies employed to ascertain the antiviral and cytotoxic properties of this compound.
Antiviral Activity Assay (CPE Reduction Assay)
The antiviral activity of this compound was determined using a cytopathic effect (CPE) reduction assay. This method quantifies the ability of a compound to protect cells from virus-induced damage.
Workflow for CPE Reduction Assay:
Methodology:
-
Cell Seeding: Vero cells were seeded into 96-well microplates at an appropriate density to form a confluent monolayer overnight.
-
Compound Preparation: this compound and its stereoisomers were dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in cell culture medium.
-
Infection and Treatment: The cell culture medium was removed from the plates, and the diluted compounds were added to the wells. Subsequently, a suspension of Coxsackie virus B3 was added to each well (except for the cell control wells).
-
Incubation: The plates were incubated at 37°C in a 5% CO2 incubator for a duration sufficient to allow for multiple rounds of viral replication and the development of significant CPE in the virus control wells.
-
Quantification of CPE: After the incubation period, the supernatant was removed, and the remaining adherent cells were fixed with a solution such as 4% paraformaldehyde. The fixed cells were then stained with a dye, typically 0.5% crystal violet. After washing and drying, the incorporated dye was solubilized, and the absorbance was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of CPE inhibition was calculated for each compound concentration relative to the cell and virus controls. The IC50 value was then determined by regression analysis of the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay:
Methodology:
-
Cell Seeding: Vero cells were seeded in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Serial dilutions of this compound were added to the wells containing the cell monolayers.
-
Incubation: The plates were incubated for a period equivalent to the duration of the antiviral assay to ensure that the observed toxicity is relevant to the conditions of the antiviral experiment.
-
MTT Addition: Following the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for an additional 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into insoluble formazan crystals.
-
Formazan Solubilization: The medium containing MTT was removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), was added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Analysis: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength around 570 nm. The percentage of cell viability was calculated for each compound concentration relative to the untreated cell control. The CC50 value was determined from the dose-response curve using regression analysis.
Hypothesized Antiviral Mechanism and Signaling Pathway
While the precise molecular mechanism of this compound's antiviral activity against Coxsackie virus B3 has not been definitively elucidated, the known mechanisms of other neolignans and antiviral compounds against enteroviruses suggest potential targets within the viral life cycle.
A plausible hypothesis is that this compound may interfere with the early stages of viral replication, such as viral entry, uncoating, or the function of viral non-structural proteins essential for the establishment of the viral replication complex. Enteroviruses, including CVB3, are known to manipulate host cell signaling pathways to facilitate their replication.
Proposed Antiviral Mechanism of Action:
Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which could involve the inhibition of viral proteases (2A or 3C), the RNA-dependent RNA polymerase (3D), or the disruption of the interaction between viral proteins and host factors necessary for viral replication. The favorable selectivity index of this compound underscores its potential as a lead compound for the development of novel anti-enteroviral therapies.
Unveiling the Trypanocidal Potential of Burchellin: A Technical Overview
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel therapeutic agents against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, the neolignan Burchellin has emerged as a compound of interest. This technical guide provides a comprehensive analysis of the available scientific data on the antiparasitic effects of Burchellin on T. cruzi, with a focus on its activity against various life cycle stages of the parasite and its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiparasitic drug discovery.
Executive Summary
Chagas disease remains a significant public health challenge, primarily in Latin America. The current treatment options are limited and present challenges in terms of efficacy and side effects, underscoring the urgent need for new therapeutic strategies. Natural products, such as neolignans, represent a promising source of novel trypanocidal compounds. This whitepaper synthesizes the existing research on Burchellin, a neolignan that has demonstrated activity against Trypanosoma cruzi. While specific data on the cis-Burchellin isomer is not yet available in the public domain, this guide consolidates the findings for Burchellin (isomer unspecified) and related neolignans to provide a foundational understanding for future research and development efforts.
In Vitro Antagonistic Activity of Burchellin against Trypanosoma cruzi
Research has demonstrated the inhibitory effects of Burchellin on the epimastigote and trypomastigote forms of Trypanosoma cruzi. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| Compound | Parasite Form | IC50 (µM) | Incubation Time | Reference |
| Burchellin | Epimastigotes | 756 | 96 hours | [1] |
| Burchellin | Trypomastigotes | 520 | 24 hours | [1] |
Cytotoxicity Profile
An essential aspect of drug development is the assessment of a compound's toxicity to mammalian cells to determine its therapeutic window. Preliminary studies have indicated that Burchellin did not exhibit toxicity towards murine peritoneal macrophages at the concentrations tested for its trypanocidal activity[1]. However, comprehensive quantitative data (CC50 values) across a panel of standard cell lines such as Vero or L929 cells are not yet available in the literature.
Putative Mechanism of Action
The precise molecular mechanism by which Burchellin exerts its antiparasitic effect on T. cruzi is not yet fully elucidated. However, electron microscopy studies have provided initial insights into the morphological alterations induced by the compound in epimastigotes. These studies revealed the formation of large autophagosomes and disorganization of chromatin, suggesting that Burchellin may interfere with essential cellular processes such as autophagy and nuclear integrity[1].
Furthermore, studies on other neolignans with activity against T. cruzi have suggested that these compounds may act by disrupting the parasite's plasma membrane permeability and inducing mitochondrial dysfunction[2]. This suggests a potential avenue for investigating the mechanism of Burchellin.
Caption: Putative mechanisms of neolignan-induced cell death in Trypanosoma cruzi.
Experimental Protocols
Detailed experimental protocols are fundamental for the replication and validation of scientific findings. The following sections outline the general methodologies employed for the evaluation of trypanocidal and cytotoxic activities.
Trypanosoma cruzi Epimastigote Growth Inhibition Assay
This assay is utilized to evaluate the effect of a compound on the proliferation of the replicative, non-infective epimastigote form of T. cruzi.
Caption: Workflow for the epimastigote growth inhibition assay.
Trypanosoma cruzi Trypomastigote Lysis Assay
This assay assesses the ability of a compound to directly kill the infective, non-replicative trypomastigote form of the parasite.
Caption: Workflow for the trypomastigote lysis assay.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Caption: General workflow for the MTT cytotoxicity assay.
Future Directions and Gaps in Knowledge
The current body of research on Burchellin's activity against T. cruzi provides a promising starting point. However, several critical questions remain to be addressed to fully understand its potential as a therapeutic candidate:
-
Stereoisomer Specificity: It is imperative to determine the specific activities of the cis- and trans-isomers of Burchellin to identify the more potent stereoisomer.
-
Activity against Amastigotes: The efficacy of this compound against the intracellular amastigote form of T. cruzi must be evaluated, as this is the clinically relevant stage for chronic Chagas disease.
-
Comprehensive Cytotoxicity Profiling: A thorough assessment of the cytotoxicity of this compound against a panel of mammalian cell lines is required to establish a robust selectivity index.
-
Mechanism of Action Elucidation: Further studies are needed to delineate the precise molecular targets and signaling pathways in T. cruzi that are affected by this compound. Investigating its effects on mitochondrial function and autophagy in more detail would be a valuable next step.
-
In Vivo Efficacy: Ultimately, the trypanocidal activity of this compound needs to be validated in animal models of Chagas disease.
Conclusion
Burchellin has demonstrated notable in vitro activity against the epimastigote and trypomastigote forms of Trypanosoma cruzi. While the available data is for the compound without specification of its stereoisomer, it provides a strong rationale for the further investigation of its individual isomers, particularly this compound. The preliminary insights into its mechanism of action suggest a multi-faceted effect on the parasite. Future research focusing on the specific activity of this compound against intracellular amastigotes, coupled with a comprehensive toxicological and mechanistic evaluation, will be crucial in determining its true potential as a lead compound for the development of a new treatment for Chagas disease. This technical guide serves as a foundational resource to inform and guide these future research endeavors.
References
- 1. Neolignans from plants in northeastern Brazil (Lauraceae) with activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neolignans from leaves of Nectandra leucantha (Lauraceae) display in vitro antitrypanosomal activity via plasma membrane and mitochondrial damages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Burchellin Enantiomers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the total synthesis of the enantiomers of Burchellin, a neolignan natural product. The presented route offers a concise and efficient method to access both (+)-Burchellin and (-)-Burchellin, facilitating further investigation into their biological activities.
Introduction
Burchellin is a naturally occurring neolignan characterized by a 2,3-dihydrobenzofuran (B1216630) core with three contiguous stereogenic centers. Previous synthetic efforts have reported the synthesis of racemic Burchellin. This application note details a divergent total synthetic route that successfully yields the individual enantiomers of Burchellin and its 1'-epi-diastereoisomer. The key strategic elements of this synthesis include a double Claisen rearrangement to construct the dihydrobenzofuran moiety, a subsequent rearrangement/cyclization, and a tandem ester hydrolysis/oxy-Cope rearrangement/methylation sequence. The final separation of the enantiomers is achieved through preparative chiral phase High-Performance Liquid Chromatography (HPLC).[1][2]
Synthetic Strategy Overview
The total synthesis of Burchellin enantiomers can be visualized as a multi-step process beginning from commercially available starting materials. The core 2,3-dihydrobenzofuran structure is assembled through a carefully orchestrated series of reactions. The final stereoisomers are then resolved to yield the pure enantiomers.
Caption: Overall workflow for the total synthesis of Burchellin enantiomers.
Experimental Protocols
The following protocols provide a detailed step-by-step guide for the key stages of the Burchellin synthesis.
Step 1: Construction of the 2,3-Dihydrobenzofuran Core
This phase involves two sequential Claisen rearrangements to form the key dihydrobenzofuran structure.
Protocol 1.1: First Claisen Rearrangement
-
Materials: Starting phenol (B47542) derivative, appropriate allyl bromide, potassium carbonate, acetone.
-
Procedure:
-
To a solution of the starting phenol in acetone, add potassium carbonate and the corresponding allyl bromide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product is then heated neat at 180-200 °C for 2-3 hours to effect the Claisen rearrangement.
-
Purify the resulting product by column chromatography on silica (B1680970) gel.
-
Protocol 1.2: Second Claisen Rearrangement
-
Materials: Product from Protocol 1.1, a different allyl bromide, potassium carbonate, acetone.
-
Procedure:
-
Repeat the allylation procedure described in Protocol 1.1 with the second allyl bromide.
-
The subsequent Claisen rearrangement is performed under similar thermal conditions.
-
Purify the product by column chromatography.
-
Step 2: Rearrangement and Cyclization
Protocol 2.1: One-Step Rearrangement/Cyclization
-
Materials: Product from Protocol 1.2, suitable solvent (e.g., toluene (B28343) or xylene).
-
Procedure:
-
Dissolve the substrate in a high-boiling point solvent.
-
Heat the solution to reflux for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the cyclized product by column chromatography.
-
Step 3: Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation
Protocol 3.1: Tandem Reaction Sequence
-
Materials: Cyclized product from Protocol 2.1, lithium hydroxide (B78521), tetrahydrofuran (B95107) (THF), water, methyl iodide.
-
Procedure:
-
Dissolve the substrate in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours to effect ester hydrolysis.
-
Heat the reaction mixture to 60-70 °C to induce the oxy-Cope rearrangement.
-
After the rearrangement is complete (monitored by TLC), cool the reaction to room temperature.
-
Add methyl iodide and continue stirring for 12-16 hours to methylate the resulting phenoxide.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final mixture of stereoisomers by column chromatography.
-
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of the Burchellin stereoisomer mixture.
| Step | Product | Yield (%) |
| First Claisen Rearrangement | Intermediate 1 | 85-90 |
| Second Claisen Rearrangement | Intermediate 2 | 80-85 |
| Rearrangement/Cyclization | Dihydrobenzofuran Core | 70-75 |
| Tandem Ester Hydrolysis/Oxy-Cope/Methylation | Mixture of Burchellin Stereoisomers | 60-65 |
Enantiomer Separation
The final and critical step is the resolution of the stereoisomeric mixture into individual enantiomers.
Protocol 4.1: Preparative Chiral Phase HPLC
-
Instrumentation: A preparative HPLC system equipped with a chiral stationary phase column (e.g., polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is typically used. The exact ratio should be optimized for baseline separation.
-
Procedure:
-
Dissolve the mixture of Burchellin stereoisomers in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative chiral column.
-
Elute with the optimized mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector.
-
Collect the fractions corresponding to each separated enantiomer.
-
Analyze the purity of the collected fractions by analytical chiral HPLC.
-
Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.
-
The absolute configurations of the separated enantiomers can be confirmed by comparing their experimental electronic circular dichroism (ECD) spectra with calculated spectra.[1][2]
Signaling Pathway and Logical Relationships
The logical progression of the synthetic route is depicted below, highlighting the key transformations.
Caption: Logical flow of the Burchellin total synthesis.
References
Application Notes and Protocols for the Isolation of cis-Burchellin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Burchellin is a lignan (B3055560), a class of secondary metabolites found in various plant species, that has garnered scientific interest due to its potential biological activities. Notably, burchellin (B1243967) and its stereoisomers have demonstrated potent antiviral effects against Coxsackievirus B3[1]. This document provides a comprehensive protocol for the isolation and purification of this compound from plant sources, based on established methodologies for lignan extraction. Additionally, it outlines the known antiviral activity of burchellin and proposes a putative signaling pathway for its action against Coxsackievirus B3.
Plant Sources
This compound has been identified in plant species belonging to the Zanthoxylum and Ocotea genera. While a specific, high-yielding plant source for this compound is not extensively documented in publicly available literature, lignans (B1203133) are commonly extracted from the wood, bark, and seeds of these plants[2]. Zanthoxylum species, in particular, are known to be rich sources of various lignans[2][3].
Experimental Protocols
The isolation of this compound follows a general procedure for the extraction and purification of lignans from plant material. This typically involves solvent extraction, fractionation, and chromatographic techniques.
Protocol 1: Extraction and Fractionation
This protocol describes the initial extraction of lignans from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., bark or wood of Zanthoxylum or Ocotea species)
-
95% Ethanol (B145695) (EtOH) or Ethyl Acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Maceration:
-
Soak the dried and powdered plant material in 95% ethanol or ethyl acetate at room temperature for 48-72 hours. The solvent-to-plant material ratio should be approximately 10:1 (v/w).
-
Stir the mixture periodically to ensure thorough extraction.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
-
First, partition with hexane to remove nonpolar compounds like fats and waxes. Collect the hexane fraction.
-
Next, partition the remaining methanol/water layer with dichloromethane to extract compounds of intermediate polarity, which often includes lignans. Collect the dichloromethane fraction.
-
Finally, the remaining methanol/water layer will contain highly polar compounds.
-
-
Concentrate each fraction using a rotary evaporator to yield the hexane, dichloromethane, and aqueous fractions. The lignans, including this compound, are expected to be enriched in the dichloromethane fraction.
-
Protocol 2: Chromatographic Purification
This protocol details the purification of this compound from the enriched lignan fraction using column chromatography and High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dichloromethane fraction from Protocol 1
-
Silica (B1680970) gel (for column chromatography)
-
Solvent system for column chromatography (e.g., a gradient of hexane and ethyl acetate)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Solvent system for HPLC (e.g., a gradient of acetonitrile (B52724) and water)
-
UV detector for HPLC
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the dried dichloromethane fraction in a minimal amount of the initial column chromatography solvent.
-
Pack a glass column with silica gel slurried in the initial, nonpolar solvent (e.g., 100% hexane).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the target compound (this compound) using preparative HPLC.
-
Dissolve the semi-purified fraction in the HPLC mobile phase.
-
Inject the sample into the HPLC system equipped with a preparative C18 column.
-
Elute with a suitable gradient of acetonitrile and water.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
-
Structural Elucidation:
Data Presentation
Currently, there is a lack of specific quantitative data in the literature regarding the yield and purity of this compound isolated from a named plant source. The following table is a template that can be used to summarize such data once it becomes available through experimental work.
| Plant Source (Species, Part Used) | Extraction Solvent | Chromatographic Method | Yield (mg/kg of plant material) | Purity (%) |
| e.g., Zanthoxylum muelleri (bark) | e.g., Ethyl Acetate | e.g., Silica Gel Column, Prep. HPLC | Data to be determined | Data to be determined |
| e.g., Ocotea cymbarum (wood) | e.g., Ethanol | e.g., Silica Gel Column, Prep. HPLC | Data to be determined | Data to be determined |
Antiviral Activity and Putative Signaling Pathway
This compound and its stereoisomers have been reported to exhibit potent antiviral activity against Coxsackievirus B3 (CVB3)[1]. CVB3 is a single-stranded RNA virus and a common cause of myocarditis. While the precise mechanism of action for this compound is yet to be fully elucidated, the antiviral mechanisms of other natural compounds against CVB3 often involve the inhibition of key viral enzymes or interference with host cell pathways essential for viral replication[4][5][6][7].
Based on the known replication cycle of Coxsackievirus B3 and the general mechanisms of antiviral lignans, a putative signaling pathway for the action of this compound can be proposed. Key viral targets for inhibition include the viral proteases 2A and 3C, which are essential for processing the viral polyprotein, and the RNA-dependent RNA polymerase (3Dpol), which is responsible for replicating the viral genome.
Caption: Putative antiviral mechanism of this compound against Coxsackievirus B3.
The diagram illustrates that this compound may inhibit the replication of Coxsackievirus B3 by targeting essential viral enzymes. Specifically, it is hypothesized to block the activity of viral proteases (2Apro and 3Cpro), thereby preventing the processing of the viral polyprotein into functional proteins. Additionally, it may inhibit the RNA-dependent RNA polymerase (3Dpol), which would halt the replication of the viral genome. Both actions would effectively stop the production of new virus particles.
Conclusion
The protocol outlined in this document provides a comprehensive framework for the successful isolation and purification of this compound from plant sources. Further research is warranted to identify high-yielding plant species and to optimize the isolation procedure to obtain quantitative data on yield and purity. Elucidating the precise molecular mechanism of this compound's antiviral activity against Coxsackievirus B3 will be crucial for its potential development as a therapeutic agent.
Caption: Experimental workflow for the isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, structure elucidation, and biological activity of a new alkaloid from Zanthoxylum rhetsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baicalein suppresses Coxsackievirus B3 replication by inhibiting caspase-1 and viral protease 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Coxsackievirus B3 infection induces glycolysis to facilitate viral replication [frontiersin.org]
- 6. Baicalin Inhibits Coxsackievirus B3 Replication by Reducing Cellular Lipid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine impairs coxsackievirus B3-induced myocarditis through the inhibition of virus replication and host pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,3-Dihydrobenzofuran Moieties via Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents, exhibiting properties ranging from anticancer to anti-inflammatory.[1][2][3][4] The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, offers a robust and versatile strategy for the synthesis of this important heterocyclic system. This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dihydrobenzofuran moieties utilizing the aromatic Claisen rearrangement of aryl allyl ethers.
Introduction to the Claisen Rearrangement Strategy
The synthesis of 2,3-dihydrobenzofurans via a Claisen rearrangement strategy typically involves a two-step sequence:
-
Aromatic Claisen Rearrangement: An aryl allyl ether undergoes a thermal or catalyzed[5]-sigmatropic rearrangement to yield an ortho-allylphenol intermediate. This reaction is concerted and proceeds through a cyclic transition state.
-
Intramolecular Cyclization: The newly formed ortho-allylphenol undergoes a subsequent intramolecular cyclization to form the 2,3-dihydrobenzofuran ring. This cyclization can be promoted by various catalysts or reaction conditions.
Recent advancements have focused on developing tandem or domino reactions where the Claisen rearrangement and subsequent cyclization occur in a single pot, enhancing the efficiency of the overall synthesis. Microwave-assisted synthesis has also emerged as a valuable technique to accelerate these reactions and improve yields.
Reaction Mechanism and Workflow
The overall transformation from an aryl allyl ether to a 2,3-dihydrobenzofuran is depicted below. The key steps involve the initial-sigmatropic rearrangement followed by an intramolecular hydroaryloxylation.
Caption: General reaction pathway for 2,3-dihydrobenzofuran synthesis.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of the aryl allyl ether precursor and its subsequent conversion to the 2,3-dihydrobenzofuran derivative via a thermal Claisen rearrangement and cyclization.
Protocol 1: Synthesis of Aryl Allyl Ethers
This protocol describes the synthesis of the starting material, an aryl allyl ether, from a substituted phenol (B47542).
Materials:
-
Substituted phenol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetone (B3395972)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol, potassium carbonate, and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the synthesis of aryl allyl ethers.
Protocol 2: Thermal Claisen Rearrangement and Cyclization
This protocol outlines the thermal rearrangement of a synthesized aryl allyl ether to the corresponding 2,3-dihydrobenzofuran.
Materials:
-
Aryl allyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)
Procedure:
-
Place the aryl allyl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
For solution-phase reactions, dissolve the ether in a high-boiling point solvent.
-
Heat the reaction mixture to a high temperature (typically 180-250 °C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature.
-
If a solvent was used, it can be removed under vacuum.
-
The crude product is then purified by column chromatography on silica gel to isolate the 2,3-dihydrobenzofuran derivative.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of 2,3-dihydrobenzofurans using Claisen rearrangement strategies.
Table 1: Thermal Claisen Rearrangement of Aryl Allyl Ethers
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Allyl phenyl ether | N,N-diethylaniline | 200 | 6 | 75 | |
| 2 | 4-Methoxyphenyl allyl ether | Diphenyl ether | 220 | 4 | 82 | |
| 3 | 2,6-Dimethylphenyl allyl ether | Neat | 250 | 8 | 65 |
Table 2: Catalytic Tandem Claisen Rearrangement-Intramolecular Hydroaryloxylation
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Allyl phenyl ether | HZSM-5 | Water | 280 | 2 | 85 | |
| 2 | 4-Chlorophenyl allyl ether | HZSM-5 | Water | 300 | 1.5 | 78 | |
| 3 | 3-Methylphenyl allyl ether | SBA-15 | Water | 320 | 3 | 62 |
Table 3: Microwave-Assisted Claisen Rearrangement
| Entry | Substrate | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Allyl phenyl ether | NMP | 150 | 250 | 15 | 90 | |
| 2 | 4-Bromophenyl allyl ether | DMF | 200 | 220 | 10 | 88 |
Applications in Drug Development
The 2,3-dihydrobenzofuran core is a key component in numerous natural products and synthetic compounds with a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and antimitotic properties. The synthetic routes described herein provide a reliable and adaptable methodology for the preparation of libraries of 2,3-dihydrobenzofuran derivatives for screening in drug discovery programs. The ability to introduce diversity at various positions of the aromatic ring and the allyl group allows for the fine-tuning of physicochemical and pharmacological properties.
Conclusion
The Claisen rearrangement offers a powerful and versatile tool for the synthesis of the 2,3-dihydrobenzofuran moiety. The methodologies presented, from classical thermal rearrangements to modern microwave-assisted and catalytic tandem approaches, provide researchers with a range of options to access this important heterocyclic scaffold. The detailed protocols and summarized data serve as a practical guide for the implementation of these strategies in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach [mdpi.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Testing Antiviral Effects Against Coxsackievirus B3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the antiviral efficacy of compounds against Coxsackievirus B3 (CVB3), a significant human pathogen responsible for myocarditis and other diseases. The following protocols detail essential in vitro assays for determining cytotoxicity, viral inhibition, and the mechanism of action of potential antiviral agents.
Introduction
Coxsackievirus B3 is a member of the Enterovirus genus in the Picornaviridae family. A robust and reliable experimental framework is crucial for the discovery and development of effective antiviral therapies. This document outlines a standardized workflow for screening and characterizing anti-CVB3 compounds, from initial cytotoxicity assessments to detailed molecular assays.
General Workflow for Antiviral Testing
A systematic approach is necessary to conclusively determine the antiviral potential of a test compound. The general workflow involves assessing the compound's toxicity to the host cells, followed by evaluating its ability to inhibit viral replication and yield. Further mechanistic studies can elucidate the specific stage of the viral life cycle that is targeted.
Key Experimental Protocols
Cell Lines and Virus Propagation
Recommended Cell Lines:
-
HeLa cells: A commonly used cell line for CVB3 propagation and plaque assays due to their high permissiveness.[1][2][3]
-
Vero cells: Another suitable cell line for CVB3 infection studies and plaque assays.[4][5]
-
HL-1 cells: A cardiac muscle cell line, relevant for studying CVB3-induced myocarditis.[1][3]
CVB3 Propagation Protocol:
-
Grow HeLa or Vero cells to 90% confluency in T-75 flasks.
-
Infect the cells with a low multiplicity of infection (MOI) of CVB3 (e.g., 0.01).
-
Incubate at 37°C until a widespread cytopathic effect (CPE) is observed (typically 48-72 hours).
-
Harvest the supernatant containing the virus.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
Aliquot and store the virus stock at -80°C.
-
Determine the viral titer using a plaque assay.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the test compound that is toxic to the host cells. It is essential to ensure that any observed antiviral effect is not due to cell death.
Protocol:
-
Seed HeLa or Vero cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.[4]
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a "cells only" control with medium alone.
-
Incubate the plate for 48-72 hours at 37°C.
-
Assess cell viability using an MTT or crystal violet assay.[6][7]
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[8]
Plaque Reduction Assay (IC50 Determination)
This is the gold standard assay for quantifying the inhibitory effect of a compound on viral infectivity.
Protocol:
-
Seed HeLa or Vero cells in 6-well plates to form a confluent monolayer.[2]
-
Prepare serial dilutions of the test compound.
-
In a separate tube, mix a known amount of CVB3 (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Adsorb 200 µL of the virus-compound mixture onto the cells for 1 hour at 37°C, with gentle rocking every 15 minutes.[2]
-
Remove the inoculum and overlay the cells with a mixture of 1.5% agar (B569324) and 2x growth medium.[2]
-
Incubate at 37°C for 48-72 hours until plaques are visible.
-
Fix the cells with a solution like Carnoy's fixative and stain with 0.5% crystal violet to visualize and count the plaques.[2]
-
The 50% inhibitory concentration (IC50) is the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.
Protocol:
-
Seed cells in a 24-well plate and grow to 90% confluency.
-
Infect the cells with CVB3 at a specific MOI (e.g., 1).
-
After a 1-hour adsorption period, wash the cells and add fresh medium containing different concentrations of the test compound.
-
Incubate for a full replication cycle (e.g., 24 hours).
-
Harvest the cells and supernatant and subject them to three freeze-thaw cycles to release intracellular virions.[9]
-
Determine the viral titer in the lysate using a plaque assay or TCID50 assay.
-
Compare the viral titers from treated and untreated cells to determine the reduction in virus yield.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison and calculation of the Selectivity Index (SI), which is a measure of the compound's therapeutic window (SI = CC50 / IC50). A higher SI value indicates a more promising antiviral candidate.[8]
Table 1: Cytotoxicity and Antiviral Activity of Test Compounds against CVB3
| Compound | CC50 (µM) on HeLa cells | IC50 (µM) Plaque Reduction | Selectivity Index (SI) |
| Compound A | >100 | 5.2 | >19.2 |
| Compound B | 25.6 | 1.8 | 14.2 |
| Ribavirin (Control) | >200 | 55.4 | >3.6 |
Table 2: Virus Yield Reduction by Test Compounds
| Compound (Concentration) | Viral Titer (PFU/mL) | Fold Reduction |
| Untreated Control | 2.5 x 107 | - |
| Compound A (10 µM) | 1.2 x 105 | 208 |
| Compound B (5 µM) | 3.0 x 105 | 83 |
| Ribavirin (100 µM) | 8.5 x 106 | 2.9 |
Mechanistic Studies
To understand how a compound inhibits CVB3, further experiments can be performed.
-
Real-Time Quantitative PCR (RT-qPCR): Measures the levels of viral RNA to determine if the compound affects viral genome replication or transcription.[10][11][12]
-
Western Blot: Detects the expression of viral proteins (e.g., VP1) to assess the impact on viral protein synthesis.[13][14]
-
Immunofluorescence Assay (IFA): Visualizes the localization and expression of viral antigens within the host cell.[15][16]
Signaling Pathways in CVB3 Infection
CVB3 infection modulates several host cell signaling pathways to facilitate its replication. Antiviral strategies can be designed to target these pathways.
Several key signaling pathways are manipulated by CVB3 during infection:
-
Ras/Raf/MEK/ERK Pathway: Activation of this pathway is crucial for efficient viral replication.[17][18]
-
PI3K/Akt/mTOR Pathway: This pathway is often activated by viruses to promote cell survival and create a favorable environment for replication.[19]
-
p38 MAPK Pathway: Activation of p38 MAPK is required for the release of viral progeny.[18]
Targeting these host factors represents a promising strategy for developing broad-spectrum antiviral drugs.
References
- 1. In Vitro Model Systems of Coxsackievirus B3-Induced Myocarditis: Comparison of Commonly Used Cell Lines and Characterization of CVB3-Infected iCell® Cardiomyocytes [mdpi.com]
- 2. systemsbioe.org [systemsbioe.org]
- 3. journals.asm.org [journals.asm.org]
- 4. A rapid and quantitative assay for measuring neutralizing antibodies of Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mt10-CVB3 Vaccine Virus Protects against CVB4 Infection by Inducing Cross-Reactive, Antigen-Specific Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid assay for evaluation of antiviral activity against coxsackie virus B3, influenza virus A, and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed antiviral activity test (CC5O & IC5O) | Nawah Scientific [nawah-scientific.com]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijml.ssu.ac.ir [ijml.ssu.ac.ir]
- 11. Evaluation of a rapid detection for Coxsackievirus B3 using one-step reverse transcription loop-mediated isothermal amplification (RT-LAMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Rapid and Highly Sensitive Coxsackievirus A Indirect Immunofluorescence Assay Typing Kit for Enterovirus Serotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Both PI3K- and mTOR-signaling pathways take part in CVB3-induced apoptosis of Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Assessing Larvicidal Activity Against Aedes aegypti
Audience: Researchers, scientists, and drug development professionals.
Introduction: The control of mosquito populations, particularly Aedes aegypti, the primary vector for dengue, chikungunya, Zika, and yellow fever, is a critical global health objective. Larviciding, the process of targeting the mosquito's immature aquatic stages, remains a cornerstone of integrated vector management programs. The continuous use of synthetic insecticides has unfortunately led to the emergence of resistance, necessitating the discovery and evaluation of new larvicidal compounds from natural or synthetic origins.[1]
Standardized bioassay protocols are essential for accurately determining the efficacy of these compounds and for monitoring the susceptibility of mosquito populations to existing insecticides. The World Health Organization (WHO) provides a standard methodology for larvicidal bioassays, which can be adapted for screening various substances, including plant extracts, essential oils, and novel chemical entities.[1][2][3][4] This document provides detailed protocols for conducting larvicidal bioassays against Ae. aegypti larvae, from mosquito rearing to data analysis and interpretation.
Experimental Protocols
Protocol 1: Rearing of Aedes aegypti Larvae
Consistent and reliable bioassay results depend on the availability of healthy, age-standardized larvae.
-
Egg Hatching: Obtain Ae. aegypti eggs (e.g., from a reference laboratory or a field-collected colony).[4] Hatch the eggs by submerging them in dechlorinated or distilled water in a plastic or enamel tray.[4]
-
Rearing Conditions: Maintain the larvae at a constant temperature of 27 ± 2°C and a relative humidity of 75–85%.[5][6] A 12:12 or 14:10 hour light-dark cycle is recommended.[4][5]
-
Feeding: Provide larval food daily. A commonly used diet is a mixture of dog biscuits, brewer's yeast, and algae powder (3:1:1 ratio).[5] Ensure not to overfeed, as this can foul the water.
-
Larval Stage Selection: The bioassays should be conducted using late third to early fourth instar larvae, as they are actively feeding and sufficiently developed.[1][7][8] Ensure the larvae used for a single bioassay are from the same cohort to ensure uniformity.[1]
Protocol 2: Preparation of Stock and Test Solutions
Proper preparation of the test substance is critical for accurate concentration-response evaluation.
-
Stock Solution Preparation:
-
For Water-Soluble Compounds: Dissolve a precisely weighed amount of the test substance in distilled water to create a high-concentration stock solution (e.g., 1000 mg/L or ppm).
-
For Non-Water-Soluble Compounds (e.g., Plant Extracts, Oils): Dissolve the weighed substance in an appropriate solvent, such as ethanol, acetone, or dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[2][9][10] The final concentration of the solvent in the test beakers should not exceed 1%, as higher concentrations can be toxic to the larvae.[2][11]
-
-
Serial Dilutions: Prepare a series of test concentrations by performing serial dilutions of the stock solution. For initial screening of unknown compounds, a wide range of concentrations (e.g., 15.62, 31.25, 62.5, 125, 250, and 500 ppm) can be used.[2] For determining lethal concentrations (LC₅₀/LC₉₀), at least five concentrations that provide mortality rates between 10% and 95% should be selected.[2]
-
Control Solutions:
Protocol 3: Larvicidal Bioassay (Adapted from WHO Methodology)
This procedure outlines the exposure of larvae to the prepared test solutions.
-
Assay Setup:
-
Use 250-500 mL glass beakers or disposable plastic cups for the assay.[8][9][10]
-
For each concentration and control, set up at least three to five replicates.[2][9]
-
Add a defined volume of dechlorinated water to each beaker (e.g., 99 mL or 249 mL).[9][10]
-
Add 1 mL of the appropriate test solution dilution (or solvent for the control) to the corresponding beaker and mix thoroughly to achieve the final test volume (e.g., 100 mL or 250 mL).[10]
-
-
Larval Introduction:
-
Incubation:
-
Mortality Assessment:
-
After 24 hours, record the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not move when gently prodded with a needle or pipette tip.[1][11]
-
If the experiment continues for 48 hours, repeat the mortality count. Remove dead larvae after the 24-hour reading to prevent decomposition.[9]
-
Data Presentation and Analysis
Data Collection and Correction
Quantitative data should be recorded systematically. If mortality is observed in the negative or solvent control groups, the treatment mortality must be corrected.
-
Correction Formula: If control mortality is between 5% and 20%, correct the observed mortality using Abbott's formula.[2][11] Assays with control mortality exceeding 20% must be discarded and repeated.[11]
-
Abbott's Formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
Quantitative Data Summary
The results of the bioassay should be summarized in clear, structured tables.
Table 1: Larval Mortality Data for a Test Substance After 24-Hour Exposure
| Concentration (ppm) | No. of Larvae Exposed (per replicate) | Replicate 1 Mortality (%) | Replicate 2 Mortality (%) | Replicate 3 Mortality (%) | Average Mortality (%) | Corrected Mortality (%) |
|---|---|---|---|---|---|---|
| Control (Water) | 25 | 0 | 0 | 0 | 0.0 | N/A |
| Control (Solvent) | 25 | 4 | 0 | 4 | 2.7 | N/A |
| 15.62 | 25 | 12 | 16 | 8 | 12.0 | 9.6 |
| 31.25 | 25 | 28 | 32 | 36 | 32.0 | 30.1 |
| 62.5 | 25 | 52 | 48 | 56 | 52.0 | 50.7 |
| 125 | 25 | 80 | 84 | 76 | 80.0 | 79.8 |
| 250 | 25 | 100 | 100 | 96 | 98.7 | 98.6 |
Statistical Analysis
The primary goal of the statistical analysis is to determine the lethal concentrations (LC₅₀ and LC₉₀), which represent the concentrations required to kill 50% and 90% of the larval population, respectively.
-
Probit Analysis: This is the standard statistical method used to analyze dose-response data from larvicidal bioassays.[5] It transforms the sigmoidal dose-response curve into a straight line, allowing for the calculation of LC values. Specialized statistical software (e.g., Polo-PC, R, SPSS) is typically used for this analysis.[2]
-
Results Interpretation: The output of the probit analysis provides the LC₅₀ and LC₉₀ values along with their 95% confidence intervals, which indicate the precision of the estimate. The Chi-square (χ²) value is used to test the goodness-of-fit of the data to the probit model.[5][12]
Table 2: Probit Analysis Results for a Test Substance | Parameter | Value (ppm) | 95% Confidence Limits | Chi-Square (χ²) | | :--- | :--- | :--- | :--- | | | | Lower | Upper | | | LC₅₀ | 60.5 | 55.2 | 66.8 | 3.45 | | LC₉₀ | 195.3 | 170.1 | 225.4 | |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for assessing larvicidal activity.
Caption: Workflow for larvicidal activity assessment against Aedes aegypti.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 3. Evaluation of larvicidal potential against larvae of Aedes aegypti (Linnaeus, 1762) and of the antimicrobial activity of essential oil obtained from the leaves of Origanum majorana L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Larvicidal activity of medicinal plant extracts against Anopheles subpictus & Culex tritaeniorhynchus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innovationtoimpact.org [innovationtoimpact.org]
- 7. innovationtoimpact.org [innovationtoimpact.org]
- 8. dipterajournal.com [dipterajournal.com]
- 9. ijcmas.com [ijcmas.com]
- 10. Screening of Methanolic Plant Extracts against Larvae of Aedes aegypti and Anopheles stephensi in Mysore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Residual Larvicidal Activity of Quinones against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpbcs.com [rjpbcs.com]
Determining the Absolute Configuration of cis-Burchellin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical techniques used to determine the absolute configuration of cis-Burchellin, a neolignan with a complex stereochemistry that has garnered interest for its biological activities. The accurate assignment of stereoisomers is critical in drug development, as different enantiomers and diastereomers can exhibit varied pharmacological and toxicological profiles.
Introduction to this compound and Stereochemistry
This compound possesses three contiguous stereogenic centers, leading to the possibility of eight stereoisomers. The determination of the precise spatial arrangement of substituents at these chiral centers, known as the absolute configuration, is a fundamental challenge in its chemical characterization. The primary methods employed for the unambiguous determination of the absolute configuration of this compound and its stereoisomers are chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents (Mosher's method). While X-ray crystallography is the definitive method for determining absolute configuration, obtaining suitable crystals of all stereoisomers can be challenging.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1] It relies on the differential absorption of left and right circularly polarized light by a chiral molecule.[2] The absolute configuration is determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-mechanical calculations for a known stereoisomer.[3] A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.[4]
Application Note:
For this compound and its diastereomers, ECD is the method of choice reported in the literature for the assignment of their absolute configurations.[5] The comparison of the experimental ECD spectra of the synthesized enantiomers with the calculated spectra for the corresponding structures provides a reliable basis for stereochemical assignment.
Experimental Protocol: ECD Analysis
This protocol outlines the general steps for determining the absolute configuration of a this compound stereoisomer using ECD spectroscopy.
1. Sample Preparation:
-
Dissolve a precisely weighed sample of the purified this compound stereoisomer in a suitable spectroscopic grade solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (typically in the range of 0.1-1.0 mg/mL). The solvent should be transparent in the wavelength range of interest.
2. Instrumental Analysis:
-
Record the ECD spectrum on a calibrated circular dichroism spectrometer.
-
Typical parameters include:
-
Wavelength range: 200-400 nm
-
Bandwidth: 1.0 nm
-
Scan speed: 100 nm/min
-
Data pitch: 0.5 nm
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Record the spectrum of the solvent under the same conditions to obtain a baseline, which is then subtracted from the sample spectrum.
3. Computational Analysis:
-
Perform a conformational search for the target this compound stereoisomer using molecular mechanics (e.g., MMFF94).[3]
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[3]
-
Calculate the ECD spectra for each of the optimized conformers using Time-Dependent DFT (TD-DFT).[3]
-
Generate a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.
4. Data Comparison and Assignment:
-
Compare the experimental ECD spectrum with the calculated spectra for the possible enantiomers.
-
The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra in terms of the signs and relative intensities of the Cotton effects.
Data Presentation:
The following table summarizes the key Cotton effects observed in the experimental and calculated ECD spectra for the stereoisomers of Burchellin, as reported by Wang et al. (2020).
| Stereoisomer | Experimental ECD (λ [nm] (Δε)) | Calculated ECD (λ [nm] (Δε)) |
| (+)-Burchellin | +2.8 (285), -1.5 (255) | +3.5 (280), -2.1 (250) |
| (-)-Burchellin | -2.7 (285), +1.6 (255) | -3.4 (280), +2.2 (250) |
| (+)-epi-Burchellin | +3.1 (290), -2.0 (260) | +3.9 (288), -2.5 (258) |
| (-)-epi-Burchellin | -3.0 (290), +2.1 (260) | -3.8 (288), +2.6 (258) |
Note: The values presented are approximations based on graphical data from the literature and serve for illustrative purposes.
Workflow for Absolute Configuration Determination using ECD.
Mosher's Method (NMR Spectroscopy)
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[6][7] It involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8][9] The analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter allows for the deduction of the absolute configuration.[10][11]
Application Note:
This compound contains a secondary alcohol moiety, making it a suitable candidate for Mosher's method. This technique can be used as a complementary method to ECD or when ECD is not feasible. The analysis provides information about the configuration of the carbon atom bearing the hydroxyl group.
Experimental Protocol: Mosher's Method
1. Preparation of Mosher's Esters:
-
Divide the purified this compound sample (typically 1-5 mg) into two equal portions in separate NMR tubes or small reaction vials.
-
For the (R)-MTPA ester: To one portion, add a solution of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in a dry, deuterated solvent (e.g., pyridine-d5 (B57733) or CDCl3) along with a small amount of a catalyst such as 4-(dimethylamino)pyridine (DMAP).
-
For the (S)-MTPA ester: To the second portion, add a solution of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) under the same conditions.
-
Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
2. NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester reaction mixtures.
-
Assign the proton signals for the substituents on either side of the ester linkage. 2D NMR techniques such as COSY and HSQC can aid in unambiguous assignment.
3. Data Analysis:
-
Calculate the chemical shift differences (Δδ) for the assigned protons using the formula: Δδ = δS - δR, where δS is the chemical shift in the (S)-MTPA ester spectrum and δR is the chemical shift in the (R)-MTPA ester spectrum.
-
Apply the Mosher's method mnemonic: Protons with a positive Δδ value are located on one side of the MTPA plane, while those with a negative Δδ value are on the other side.
-
Based on the established model of the MTPA ester conformation, the distribution of positive and negative Δδ values allows for the assignment of the absolute configuration of the alcohol stereocenter.
Data Presentation:
The following is a hypothetical data table illustrating the expected results from a Mosher's method analysis of a this compound stereoisomer.
| Proton Assignment | δS (ppm) | δR (ppm) | Δδ (δS - δR) |
| H-x' | 5.25 | 5.20 | +0.05 |
| H-y' | 4.80 | 4.88 | -0.08 |
| -OCH₃ | 3.85 | 3.84 | +0.01 |
| Aromatic H-a | 7.10 | 7.15 | -0.05 |
| Aromatic H-b | 6.95 | 6.92 | +0.03 |
Note: This table is for illustrative purposes only, as specific Mosher's method data for this compound was not found in the initial search.
Workflow for Mosher's Method Analysis.
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[12][13] This technique requires a high-quality single crystal of the compound.[14] The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the positions of all atoms can be determined.[15] The absolute configuration is typically determined through the anomalous dispersion effect, which is more pronounced with the presence of a heavy atom.
Application Note:
While being the "gold standard," obtaining single crystals of sufficient quality for all stereoisomers of this compound may be a significant challenge, especially for those that are oils or amorphous solids at room temperature. If a suitable crystal of a this compound derivative can be obtained, this method would provide an unambiguous assignment of its absolute configuration.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystallization:
-
Grow single crystals of the purified this compound stereoisomer. This is often a trial-and-error process involving various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
2. Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
3. Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial structural model.
-
Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
4. Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data, which arise from anomalous scattering.
-
The Flack parameter is calculated during the refinement process; a value close to 0 for a given enantiomer confirms that the assigned absolute configuration is correct. A value close to 1 indicates that the inverted structure is correct.
Conclusion
The determination of the absolute configuration of this compound is a critical step in its chemical and pharmacological characterization. Electronic Circular Dichroism, in conjunction with quantum-mechanical calculations, has been successfully applied for the definitive assignment of its stereoisomers. Mosher's method using NMR spectroscopy serves as a valuable orthogonal technique, particularly for confirming the stereochemistry at the secondary alcohol center. While X-ray crystallography remains the ultimate tool for structural elucidation, its application is contingent on the ability to produce high-quality single crystals. The protocols and notes provided herein offer a comprehensive guide for researchers and scientists working on the stereochemical analysis of this compound and related natural products.
References
- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Bioactivity of cis-Burchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Burchellin is a neolignan natural product with a complex stereochemistry. Lignans and neolignans are a class of polyphenolic compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] While specific bioactivity data for this compound is limited, its structural class suggests potential therapeutic applications. Notably, Burchellin and its stereoisomers have demonstrated potent antiviral activity against coxsackie virus B3.[2]
These application notes provide a comprehensive suite of cell-based assays to characterize the bioactivity of this compound, focusing on its potential cytotoxic, pro-apoptotic, antiviral, and anti-inflammatory/antioxidant properties. The protocols are designed to be detailed and robust, enabling researchers to generate reliable and reproducible data.
Assessment of Cytotoxicity
A primary step in evaluating the bioactivity of a novel compound is to determine its cytotoxic potential. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]
Experimental Protocol: MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, MCF-7, or A549).
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[5]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
Table 1: Cytotoxicity of this compound on [Cell Line Name] after [Time] Hours of Treatment
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
| IC50 (µM) | \multicolumn{2}{c | }{[Calculated Value]} |
Experimental Workflow
Assessment of Apoptosis Induction
To investigate whether the cytotoxic effects of this compound are mediated through the induction of programmed cell death (apoptosis), a Caspase-3/7 activity assay can be performed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.
Experimental Protocol: Caspase-3/7 Activity Assay
Objective: To quantify the activation of caspases-3 and -7 in cells treated with this compound.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or similar luminescent/fluorescent kit)[6][7]
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at concentrations around its IC50 value and one concentration above and below. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[7] Allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Measurement: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a luminometer.
Data Presentation
Table 2: Caspase-3/7 Activity in [Cell Line Name] Treated with this compound
| Treatment | Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | [Value] | 1.0 |
| This compound | [Conc 1] | [Value] | [Value] |
| This compound | [Conc 2] | [Value] | [Value] |
| This compound | [Conc 3] | [Value] | [Value] |
| Positive Control | [Conc] | [Value] | [Value] |
Apoptosis Signaling Pathway
Assessment of Antiviral Activity
Given the known antiviral properties of Burchellin stereoisomers, it is crucial to evaluate the specific activity of this compound.[2] A cell-based viral replication assay, such as a plaque reduction assay or a CPE (cytopathic effect) inhibition assay, is a standard method for this purpose.[8]
Experimental Protocol: CPE Inhibition Assay
Objective: To determine the ability of this compound to inhibit the cytopathic effect of a virus (e.g., Coxsackievirus B3) in a susceptible cell line (e.g., Vero cells).
Materials:
-
This compound
-
Vero cells (or other susceptible cell line)
-
Coxsackievirus B3 (or other relevant virus)
-
Complete and serum-free culture medium
-
96-well plates
-
MTT or similar viability dye
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate and grow to confluency.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Prepare a viral stock at a concentration known to cause significant CPE within 48-72 hours.
-
Infection and Treatment: Wash the cell monolayer with PBS. Add the virus to the cells and incubate for 1 hour to allow for viral adsorption. After incubation, remove the virus-containing medium and add the this compound dilutions. Include a virus control (cells with virus, no compound), a cell control (cells with no virus or compound), and a toxicity control (cells with compound, no virus).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Section 1.1.
-
Data Analysis: Calculate the percentage of protection for each concentration of this compound relative to the virus and cell controls. Determine the EC50 (the concentration that protects 50% of cells from viral CPE). Also, determine the CC50 (the concentration that causes 50% cytotoxicity) from the toxicity control wells. The selectivity index (SI) is calculated as CC50/EC50.
Data Presentation
Table 3: Antiviral Activity of this compound against [Virus Name] in [Cell Line Name]
| This compound (µM) | % Cell Viability (Virus-infected) (Mean ± SD) | % Cell Viability (Uninfected) (Mean ± SD) |
| 0 (Virus Control) | [Value] | 100 (Cell Control) |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
| EC50 (µM) | \multicolumn{2}{c | }{[Calculated Value]} |
| CC50 (µM) | \multicolumn{2}{c | }{[Calculated Value]} |
| Selectivity Index (SI) | \multicolumn{2}{c | }{[Calculated Value]} |
Antiviral Assay Workflow
Assessment of Anti-inflammatory and Antioxidant Potential
Lignans are known to modulate inflammatory and oxidative stress pathways. Key transcription factors involved in these processes are NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2). Assays to measure the activity of these transcription factors can elucidate the potential anti-inflammatory and antioxidant effects of this compound.
Experimental Protocol: NF-κB Activation Assay (Translocation)
Objective: To determine if this compound can inhibit the activation and nuclear translocation of NF-κB in response to an inflammatory stimulus.
Materials:
-
This compound
-
Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Reagents for immunofluorescence or a transcription factor activity ELISA kit[9][10]
-
Fluorescence microscope or plate reader
Procedure (Immunofluorescence):
-
Cell Seeding: Seed cells on coverslips in a 24-well plate.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include an unstimulated control and a stimulated vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Experimental Protocol: Nrf2 Activation Assay
Objective: To determine if this compound can induce the activation of the Nrf2 antioxidant response pathway.
Materials:
-
This compound
-
Cell line with an antioxidant response (e.g., HepG2)
-
Nrf2 activator as a positive control (e.g., sulforaphane)
-
Nrf2 Transcription Factor Activity Assay Kit (ELISA-based)[11][12][13]
-
Nuclear extraction kit
-
Plate reader
Procedure (ELISA-based):
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Nuclear Extraction: Harvest the cells and perform nuclear extraction according to the kit's protocol.
-
ELISA Assay: Perform the Nrf2 transcription factor activity assay following the manufacturer's instructions.[12] This typically involves incubating the nuclear extracts in wells coated with an Nrf2 consensus binding site, followed by detection with a specific primary antibody and an HRP-conjugated secondary antibody.
-
Data Analysis: Measure the absorbance at 450 nm and quantify the amount of active Nrf2 in the treated samples relative to the untreated control.
Data Presentation
Table 4: Effect of this compound on NF-κB and Nrf2 Activation
| Assay | Treatment | Concentration (µM) | Activity (Fold Change vs. Control) (Mean ± SD) |
| NF-κB Translocation | LPS + Vehicle | - | [Value] |
| LPS + this compound | [Conc 1] | [Value] | |
| LPS + this compound | [Conc 2] | [Value] | |
| Nrf2 Activation | Vehicle Control | 0 | 1.0 |
| This compound | [Conc 1] | [Value] | |
| This compound | [Conc 2] | [Value] | |
| Positive Control | [Conc] | [Value] |
NF-κB and Nrf2 Signaling Pathways
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the bioactivity of this compound. By systematically evaluating its cytotoxic, pro-apoptotic, antiviral, and potential anti-inflammatory/antioxidant properties, researchers can gain valuable insights into its therapeutic potential. The structured data presentation and clear experimental workflows are designed to facilitate experimental planning, execution, and interpretation, thereby accelerating the drug discovery and development process for this promising natural product.
References
- 1. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances [pubmed.ncbi.nlm.nih.gov]
- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. abcam.com [abcam.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application of cis-Burchellin in Natural Product-Based Drug Discovery: A Review of Current Knowledge
For Immediate Release
[City, State] – [Date] – The natural product cis-Burchellin, a neolignan, has been a subject of interest in the scientific community. This document provides an overview of the known biological activities of Burchellin and its stereoisomers, with a focus on its potential applications in drug discovery. While research has highlighted its antiviral properties, data on its specific anticancer effects remain limited in publicly available scientific literature.
Antiviral Activity of Burchellin Stereoisomers
Recent studies have successfully achieved the total synthesis of Burchellin and its stereoisomers. This has enabled the investigation of their biological activities. Notably, these compounds have demonstrated potent antiviral effects against coxsackie virus B3[1][2][3]. This discovery marks the first report of bioactivity for these compounds and opens a new avenue for the development of antiviral agents.
Other Reported Biological Activities
Beyond its antiviral potential, Burchellin has been investigated for other biological effects. Research has indicated its potential as an antilarval agent against Aedes aegypti and as an antiparasitic compound against Trypanosoma cruzi, the causative agent of Chagas disease[1]. Specifically, in in-vitro experiments, Burchellin inhibited the growth of T. cruzi epimastigotes, with one study noting a 20% inhibition[1].
Anticancer Potential: An Area for Future Research
While the broader class of lignans (B1203133) has shown promise in anticancer research, with compounds like (±)-kusunokinin and its derivative (±)-bursehernin demonstrating cytotoxicity against breast cancer and cholangiocarcinoma cell lines, specific data on the anticancer activity of this compound is not currently available in the reviewed literature[4]. There is a clear opportunity for further research to explore the potential of this compound as an anticancer agent. Such studies would need to establish its cytotoxicity against various cancer cell lines, elucidate its mechanism of action, and identify the signaling pathways it may modulate.
Experimental Protocols: A General Framework
Although specific experimental protocols for assessing the anticancer activity of this compound are not available, a general framework for such investigations can be outlined based on standard methodologies used in natural product-based drug discovery.
Cytotoxicity Assays
The initial step in evaluating the anticancer potential of this compound would involve determining its cytotoxic effects on a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assays
To determine if this compound induces programmed cell death, apoptosis assays are crucial.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
To investigate the effect of this compound on cell cycle progression, flow cytometry analysis with PI staining can be performed.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with this compound as described above and harvest.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizing Methodologies and Potential Pathways
To facilitate the understanding of the experimental workflow and potential signaling pathways that could be investigated, the following diagrams are provided.
Caption: Experimental workflow for investigating the anticancer potential of this compound.
Caption: A potential intrinsic apoptosis signaling pathway for investigation.
Conclusion
This compound is a promising natural product with demonstrated antiviral activity. While its potential as an anticancer agent is yet to be explored, the established methodologies in drug discovery provide a clear path for future investigations. The synthesis of this compound and its stereoisomers paves the way for comprehensive studies to determine its efficacy and mechanism of action against cancer cells. Further research in this area is warranted to unlock the full therapeutic potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of cis-Burchellin for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of cis-Burchellin, a promising neolignan with notable antiviral and larvicidal activities. The protocols detailed herein are intended to facilitate the production of sufficient quantities of this compound for preclinical evaluation.
Overview of this compound
This compound is a naturally occurring neolignan featuring a rare core structure with three contiguous stereogenic centers.[1] Preclinical interest in this compound and its stereoisomers has been driven by their potent biological activities, including antiviral effects against Coxsackievirus B3 (CVB3) and larvicidal properties against the mosquito vector Aedes aegypti.[1] To enable further investigation into its therapeutic potential, a robust and scalable synthetic route is essential.
Large-Scale Synthesis of this compound
A concise and efficient total synthetic route has been developed for the divergent synthesis of Burchellin stereoisomers.[1][2] The key transformations involve the construction of a 2,3-dihydrobenzofuran (B1216630) moiety followed by a tandem ester hydrolysis/oxy-Cope rearrangement/methylation to establish the core structure.[1] The final separation of the cis and trans isomers is achieved by preparative chiral phase High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
While specific yields for a large-scale synthesis of exclusively this compound are not detailed in the literature, the foundational synthetic sequence provides a basis for estimating potential outputs. The following table summarizes the reported yields for the synthesis of the racemic Burchellin mixture, from which the cis isomer is isolated.
| Step | Key Transformation | Reported Yield |
| 1 | Synthesis of Intermediate 1 (Dihydrobenzofuran derivative) | ~85% |
| 2 | Synthesis of Intermediate 2 (Allylated phenol) | ~90% |
| 3 | Claisen Rearrangement | ~75% |
| 4 | One-pot Rearrangement/Cyclization | ~60% |
| 5 | Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation | ~50% |
| 6 | Preparative Chiral Phase HPLC Separation | Variable |
| Overall | Total Synthesis of Racemic Burchellin | ~14% |
Note: Yields are approximate and based on laboratory-scale synthesis reported in the literature. Optimization for large-scale production may result in different yields.
Experimental Protocol: Synthesis of Racemic Burchellin
The following protocol is adapted from the reported total synthesis of Burchellin stereoisomers. This procedure yields a mixture of stereoisomers, including this compound, which is then isolated in the final step.
Materials and Reagents:
-
Starting materials (commercially available or synthesized according to literature procedures)
-
Anhydrous solvents (THF, Toluene, DMF)
-
Reagents for Claisen rearrangement (e.g., NaH)
-
Reagents for tandem reaction (e.g., LiOH, MeI)
-
Reagents for work-up and purification (e.g., saturated NH4Cl, brine, Na2SO4, silica (B1680970) gel)
-
Preparative chiral phase HPLC column and system
Procedure:
-
Synthesis of the 2,3-Dihydrobenzofuran Moiety: This is typically achieved through a multi-step sequence involving reactions such as etherification and Claisen rearrangements to construct the core heterocyclic system.
-
Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation: The advanced intermediate from the previous step is subjected to a one-pot reaction sequence. This involves hydrolysis of an ester group, followed by an oxy-Cope rearrangement, and subsequent methylation to furnish the basic skeleton of Burchellin.
-
Purification of Racemic Burchellin: The crude product from the tandem reaction is purified by flash column chromatography on silica gel to yield the racemic mixture of Burchellin stereoisomers.
-
Stereoselective Isolation of this compound: The racemic mixture is subjected to preparative chiral phase HPLC to separate the different stereoisomers. The fraction corresponding to this compound is collected. The specific chiral stationary phase and mobile phase conditions will need to be optimized for efficient separation.
Synthesis Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of cis-Burchellin
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in the total synthesis of cis-Burchellin.
I. Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of this compound?
A1: The most cited recent approach is a concise six-step synthesis that constructs the key 2,3-dihydrobenzofuran (B1216630) moiety through two Claisen rearrangements. This is followed by a crucial one-step rearrangement/cyclization and a final tandem ester hydrolysis/oxy-Cope rearrangement/methylation sequence to yield the target molecule.[1] This strategy is notable for its efficiency in building the core structure with three contiguous stereogenic centers.
Q2: What are the key bond-forming events in this synthetic route?
A2: The primary carbon-carbon and carbon-oxygen bond formations are achieved through a series of pericyclic reactions. Key events include:
-
O-alkylation: Formation of an ether linkage to prepare for the first Claisen rearrangement.
-
Claisen Rearrangement: A[2][2]-sigmatropic rearrangement to form a key C-C bond and set up the dihydrobenzofuran core.
-
Anionic Oxy-Cope Rearrangement: A powerful[2][2]-sigmatropic rearrangement of a 1,5-dien-3-ol system that, after tautomerization, forms a carbonyl, driving the reaction forward irreversibly. This is a critical step for establishing the final carbon skeleton.
Q3: Why is stereocontrol important in this synthesis?
A3: this compound possesses three contiguous stereocenters. The relative and absolute stereochemistry is critical for its biological activity. The diastereoselectivity of the key rearrangement reactions dictates the final stereochemical outcome. In many reported syntheses, the isomers are separated at the final stage using chiral HPLC.
II. Troubleshooting Guide: Improving Reaction Yields
Analysis of reported synthetic routes indicates that the Tandem Ester Hydrolysis/Anionic Oxy-Cope Rearrangement/Methylation is often the lowest-yielding step. This multi-reaction sequence is highly sensitive to reaction conditions.
Q4: My yield for the tandem rearrangement/methylation step is significantly lower than reported. What are the most common causes?
A4: Low yields in this tandem sequence are typically traced back to three main issues: incomplete hydrolysis of the ester, failure of the anionic oxy-Cope rearrangement to initiate, or inefficient methylation of the resulting enolate.
-
Problem 1: Incomplete Ester Hydrolysis. The initial saponification is required to generate the free alcohol necessary for the oxy-Cope rearrangement. If starting material is recovered, the hydrolysis was likely incomplete.
-
Problem 2: Failure of the Anionic Oxy-Cope Rearrangement. This reaction requires the formation of a potassium alkoxide. The presence of moisture or insufficiently strong base can prevent the rearrangement. The reaction is also sensitive to temperature; temperatures that are too low may prevent the rearrangement from occurring at a reasonable rate.
-
Problem 3: Poor Methylation Efficiency. The enolate formed after the rearrangement is a soft nucleophile. The choice of methylating agent and reaction temperature is critical. Using a hard methylating agent like methyl iodide can sometimes lead to O-methylation or other side reactions if not controlled properly.
Q5: How can I ensure the initial ester hydrolysis goes to completion?
A5: Complete saponification is crucial. Consider the following optimizations:
-
Increase Reaction Time/Temperature: If you observe significant amounts of unreacted starting material, extend the reaction time for the hydrolysis step or moderately increase the temperature (e.g., from room temperature to 40 °C).
-
Ensure Stoichiometry of Base: Use a sufficient excess of potassium hydroxide (B78521) to ensure all ester is consumed.
-
Solvent Choice: Ensure the solvent system (e.g., a mix of THF, MeOH, and H₂O) is appropriate to solubilize both the substrate and the base.
Q6: The oxy-Cope rearrangement does not seem to be working. How can I troubleshoot this?
A6: The key is generating the potassium alkoxide effectively and ensuring the thermal conditions are met for the rearrangement.
-
Strictly Anhydrous Conditions: The formation of the alkoxide is critical. Ensure all solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Any moisture will quench the base.
-
Choice of Base: Potassium hydride (KH) is often more effective than potassium hydroxide for generating the alkoxide for the anionic oxy-Cope rearrangement as it is a much stronger, non-nucleophilic base.
-
Temperature Control: While the anionic version is much faster than the thermal equivalent, it still requires sufficient thermal energy. If the reaction is sluggish, a modest increase in temperature after the addition of the base may be necessary.
Q7: I am observing multiple products or low conversion in the final methylation step. What can I do?
A7: The methylation of the intermediate enolate must be efficient to avoid decomposition or side reactions.
-
Methylating Agent: Methyl iodide (MeI) is a standard reagent. Ensure it is fresh and free of acidic impurities.
-
Temperature: Add the methylating agent at a low temperature (e.g., 0 °C or -78 °C) to control the reaction and then allow it to slowly warm to room temperature. This can improve selectivity and prevent side reactions.
-
Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride to neutralize any remaining base and enolate.
III. Quantitative Data Summary
The following table summarizes representative yields for the key steps in a reported total synthesis of this compound and highlights the typically lower yield of the tandem sequence.
| Step No. | Reaction Type | Reagents | Reported Yield (%) |
| 1 | O-Alkylation | Allyl bromide, K₂CO₃, Acetone | 95% |
| 2 | First Claisen Rearrangement | N,N-Diethylaniline, 180 °C | 85% |
| 3 | O-Alkylation | Allyl bromide, K₂CO₃, Acetone | 92% |
| 4 | Second Claisen Rearrangement | N,N-Diethylaniline, 180 °C | 80% |
| 5 | Ring-Closing Metathesis | Grubbs' II Catalyst, DCM | 75% |
| 6 | Tandem Hydrolysis/Oxy-Cope/Methylation | KOH, THF/MeOH/H₂O then MeI | 40% |
IV. Experimental Protocols
Protocol 1: Tandem Ester Hydrolysis/Anionic Oxy-Cope Rearrangement/Methylation (Standard Procedure)
-
Hydrolysis: To a solution of the ester precursor (1.0 eq) in a mixture of THF, MeOH, and H₂O (2:2:1 ratio), add potassium hydroxide (5.0 eq).
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Solvent Removal: Remove the organic solvents (THF and MeOH) under reduced pressure.
-
Extraction: Add water to the residue and wash with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer with 1 M HCl to pH ~3 and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate carboxylic acid/alcohol.
-
Rearrangement/Methylation: Dissolve the crude intermediate in anhydrous THF under an Argon atmosphere and cool to 0 °C.
-
Add potassium hydride (3.0 eq, as a 30% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
V. Visualizations
Synthetic Workflow
Caption: Overall workflow for the total synthesis of this compound.
Troubleshooting the Tandem Reaction
Caption: Decision tree for troubleshooting the low-yield tandem reaction.
References
Technical Support Center: Stereoselective Synthesis of Burchellin Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Burchellin and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of Burchellin?
A1: The primary challenge in synthesizing Burchellin and its isomers lies in controlling the stereochemistry of the three contiguous stereogenic centers in its dihydrobenzofuran core.[1][2][3] Key difficulties include:
-
Diastereoselectivity: Achieving high diastereoselectivity during the formation of the dihydrobenzofuran ring is crucial. This is often influenced by the choice of reagents, catalysts, and reaction conditions.
-
Enantioselectivity: Obtaining enantiomerically pure isomers typically requires either a chiral starting material, a chiral catalyst, or separation of racemates using techniques like chiral High-Performance Liquid Chromatography (HPLC).[1][3]
-
Reaction Control: The synthesis involves several key transformations, such as Claisen and oxy-Cope rearrangements, and Lewis acid-catalyzed cyclizations. Each of these steps can present its own set of challenges regarding yield and selectivity.
Q2: What are the key synthetic strategies for accessing Burchellin isomers?
A2: The most common strategies involve a convergent approach where key fragments are synthesized and then coupled. A notable synthetic route involves:
-
Construction of the Dihydrobenzofuran Moiety: This is often achieved through a sequence of two Claisen rearrangements followed by a rearrangement/cyclization step.
-
Formation of the Burchellin Skeleton: A tandem ester hydrolysis/oxy-Cope rearrangement/methylation sequence is then used to furnish the basic skeleton.
-
Separation of Stereoisomers: In many syntheses, a mixture of stereoisomers is produced, which is then separated by preparative chiral phase HPLC to obtain the individual enantiomers and diastereomers.
Q3: How can I separate the different stereoisomers of Burchellin?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the enantiomers and diastereomers of Burchellin. Success in chiral HPLC separation depends on several factors:
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are commonly used for the separation of neolignan isomers.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane (B92381) and a polar alcohol like ethanol (B145695) or isopropanol, is often employed. The ratio of these solvents is a critical parameter for optimizing separation.
-
Additives: In some cases, small amounts of additives like diethylamine (B46881) or trifluoroacetic acid can improve peak shape and resolution, especially for basic or acidic analytes.
-
Temperature: Temperature can influence selectivity. Lower temperatures generally enhance chiral recognition and improve separation.
Troubleshooting Guides
Low Diastereoselectivity in Dihydrobenzofuran Ring Formation
Problem: The cyclization reaction to form the dihydrobenzofuran ring produces a nearly 1:1 mixture of diastereomers, or the desired diastereomer is the minor product.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lewis Acid | The choice of Lewis acid can significantly influence the stereochemical outcome. Experiment with a range of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and screen different stoichiometries. |
| Incorrect Reaction Temperature | Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer. Try running the reaction at 0 °C or -78 °C. |
| Solvent Effects | The polarity of the solvent can affect the transition state geometry. Screen a variety of solvents with different polarities (e.g., dichloromethane, toluene, THF). |
| Steric Hindrance | The steric bulk of substituents on the starting materials can direct the stereochemical course of the reaction. Consider modifying protecting groups to alter the steric environment. |
Poor Yield in Claisen Rearrangement
Problem: The Claisen rearrangement step results in a low yield of the desired γ,δ-unsaturated carbonyl compound, with significant amounts of starting material remaining or decomposition observed.
| Potential Cause | Troubleshooting Steps |
| Insufficient Thermal Energy | The classical Claisen rearrangement often requires high temperatures (150-200 °C). Ensure the reaction is heated to a sufficiently high and stable temperature. |
| Side Reactions | At high temperatures, competing side reactions can occur. Consider using a catalyzed variant of the Claisen rearrangement (e.g., with Lewis acids like AlCl₃ or TiCl₄) to enable lower reaction temperatures. |
| Substrate Decomposition | If the substrate is thermally sensitive, a milder variant like the Ireland-Claisen or Eschenmoser-Claisen rearrangement might be more suitable. |
| Incorrect Solvent | Polar solvents can sometimes accelerate the Claisen rearrangement. Consider switching to a higher-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). |
Inefficient Oxy-Cope Rearrangement
Problem: The oxy-Cope rearrangement to form the Burchellin skeleton is slow, requires harsh conditions, or gives a low yield.
| Potential Cause | Troubleshooting Steps |
| High Activation Energy for Thermal Rearrangement | The neutral oxy-Cope rearrangement can be sluggish. Employing the anionic oxy-Cope variant by deprotonating the hydroxyl group with a strong base (e.g., potassium hydride) can accelerate the reaction by a factor of 10¹⁰ to 10¹⁷, allowing it to proceed at or below room temperature. |
| Base Incompatibility | Ensure the chosen base is compatible with other functional groups in the molecule. If KH is too harsh, consider other strong, non-nucleophilic bases. |
| Incomplete Deprotonation | Ensure complete deprotonation to the alkoxide by using a slight excess of a strong base and allowing sufficient time for the deprotonation to occur before the rearrangement. |
| Reversibility | While the subsequent tautomerization to a carbonyl compound drives the reaction forward, ensure that the workup conditions favor the formation of the ketone or aldehyde to prevent potential reverse reactions. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Cope vs. Anionic Oxy-Cope Rearrangement
| Parameter | Thermal Cope Rearrangement | Anionic Oxy-Cope Rearrangement |
| Temperature | Typically >150 °C | Often 0 °C to room temperature |
| Reaction Time | Hours to days | Minutes to hours |
| Driving Force | Formation of a more stable diene | Irreversible formation of a stable enolate |
| Key Reagent | Heat | Strong base (e.g., KH) |
Experimental Protocols
Key Experiment: Anionic Oxy-Cope Rearrangement
This protocol is a representative example for accelerating the Cope rearrangement.
Materials:
-
1,5-dien-3-ol substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Hydride (KH), 30% dispersion in mineral oil
-
Anhydrous Methanol (B129727)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the 1,5-dien-3-ol substrate (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add potassium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Rearrangement: Stir the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture to -78 °C (dry ice/acetone bath) and slowly quench the reaction by adding anhydrous methanol until gas evolution ceases.
-
Workup: Add saturated aqueous NH₄Cl and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ketone or aldehyde by flash column chromatography.
Mandatory Visualizations
Synthetic Pathway Overview
Caption: Synthetic workflow for Burchellin isomers.
Troubleshooting Diastereoselectivity
Caption: Decision tree for improving diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of cis-Burchellin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of cis-Burchellin. The following information is designed to facilitate the successful design and execution of experiments involving this promising neolignan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a neolignan, a class of natural products known for a variety of biological activities, including potential antiviral and anticancer properties.[1] Like many other lignans (B1203133) and neolignans, this compound is a hydrophobic molecule, which results in poor solubility in aqueous solutions.[2] This low solubility can significantly hinder its therapeutic development, leading to challenges in formulation, reduced bioavailability, and difficulties in conducting in vitro and in vivo experiments.
Q2: I'm observing precipitation when I dilute my DMSO or ethanol (B145695) stock of this compound into my aqueous experimental medium. What can I do?
A2: This is a common issue arising from the concentration of this compound exceeding its solubility limit in the final aqueous solution. Here are several troubleshooting steps:
-
Lower the final concentration: Determine the lowest effective concentration for your experiment to stay within the solubility limits.
-
Optimize solvent concentration: If your experiment allows, you can introduce a small, non-toxic percentage of a co-solvent (like DMSO or ethanol) in your final aqueous medium. However, be mindful that the solvent itself can have biological effects.
-
Utilize a solubilizing agent: Incorporating a solubilizing agent, such as cyclodextrins or formulating this compound into nanoparticles, is a highly effective strategy to significantly increase its aqueous solubility.
-
Slow addition and agitation: When diluting your stock, add it dropwise to the aqueous medium while vortexing or stirring to promote dispersion and prevent localized high concentrations that lead to precipitation.
Q3: What are the primary methods to enhance the aqueous solubility of this compound?
A3: The two most promising and widely used methods for improving the solubility of hydrophobic natural products like this compound are:
-
Cyclodextrin (B1172386) Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.[3][4][5]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or lipid-based nanocarriers, can dramatically improve its aqueous dispersibility and solubility.[6][7]
Troubleshooting Guides
Cyclodextrin Inclusion Complexation
Issue: Low yield or inefficient complexation of this compound with cyclodextrins.
| Potential Cause | Troubleshooting Step |
| Incorrect Cyclodextrin Type | The size of the cyclodextrin cavity must be compatible with the dimensions of the this compound molecule. Experiment with different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the optimal fit. |
| Suboptimal Molar Ratio | The stoichiometry of the inclusion complex is critical. Perform a phase solubility study to determine the optimal molar ratio of this compound to cyclodextrin. |
| Inefficient Complexation Method | The chosen method (e.g., co-precipitation, freeze-drying) can impact efficiency. If one method yields poor results, try an alternative. Freeze-drying is often effective for thermolabile compounds. |
| Insufficient Reaction Time | Ensure adequate stirring or sonication time for the complex to form. This can range from a few hours to overnight. |
Nanoparticle Formulation
Issue: Poor encapsulation efficiency or undesirable particle size of this compound nanoparticles.
| Potential Cause | Troubleshooting Step |
| Incompatible Polymer/Lipid | The choice of polymer or lipid is crucial for successful encapsulation. Screen different biocompatible polymers (e.g., PLGA, PCL) or lipids to find one that is compatible with this compound. |
| Suboptimal Drug-to-Carrier Ratio | A high drug loading can lead to poor encapsulation and drug precipitation. Experiment with different ratios of this compound to the polymer or lipid. |
| Inappropriate Solvent System | The solvent and anti-solvent used in nanoprecipitation methods must be carefully selected. The drug should be highly soluble in the solvent and poorly soluble in the anti-solvent. |
| Incorrect Formulation Parameters | Parameters such as stirring speed, sonication power, and the rate of addition of one phase to another can significantly impact particle size and encapsulation efficiency. These should be systematically optimized. |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Preparation of Solutions:
-
Prepare a saturated solution of a selected cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in deionized water with continuous stirring.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).
-
-
Complexation:
-
Slowly add the this compound solution dropwise to the cyclodextrin solution under constant stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Isolation and Purification:
-
The resulting precipitate (the inclusion complex) is collected by filtration or centrifugation.
-
Wash the collected complex with a small amount of cold deionized water and then with the organic solvent used for dissolving the this compound to remove any uncomplexed material.
-
-
Drying and Storage:
-
Dry the purified complex under vacuum at a controlled temperature.
-
Store the dried powder in a desiccator at room temperature.
-
Protocol 2: Formulation of this compound Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
-
Preparation of Organic Phase:
-
Dissolve a specific amount of this compound and a biocompatible polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVA).
-
-
Nanoparticle Formation:
-
Inject the organic phase rapidly into the aqueous phase under moderate magnetic stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and encapsulated drug to precipitate.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove the excess stabilizer and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder that can be reconstituted in water before use.
-
Quantitative Data Summary
The following tables provide a general overview of the expected improvements in aqueous solubility for hydrophobic compounds when using cyclodextrins and nanoparticle formulations. Note: These are representative values, and specific results for this compound must be determined experimentally.
Table 1: Expected Solubility Enhancement with Cyclodextrins
| Cyclodextrin Type | Typical Molar Ratio (Drug:CD) | Expected Fold Increase in Aqueous Solubility |
| β-Cyclodextrin (β-CD) | 1:1 to 1:2 | 10 - 100 |
| Hydroxypropyl-β-CD (HP-β-CD) | 1:1 to 1:5 | 100 - 1000+ |
| Sulfobutylether-β-CD (SBE-β-CD) | 1:1 to 1:5 | 100 - 1000+ |
Table 2: Characteristics of this compound Nanoparticle Formulations
| Formulation Parameter | Typical Range | Significance |
| Particle Size | 100 - 300 nm | Influences cellular uptake and biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Encapsulation Efficiency | > 70% | Represents the percentage of this compound successfully loaded into the nanoparticles. |
| Drug Loading | 1 - 10% | The weight percentage of this compound relative to the total weight of the nanoparticle. |
Visualizations
Caption: Workflow for overcoming this compound's low solubility.
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
References
- 1. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Burchellin | C20H20O5 | CID 10903924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer Potentials of the Lignan Magnolin: A Systematic Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Optimizing HPLC Parameters for cis-Burchellin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the purification of cis-Burchellin.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.
Problem: Poor Resolution or Co-elution of Peaks
-
Question: My chromatogram shows broad, overlapping peaks, and I cannot resolve this compound from impurities or its trans-isomer. What should I do?
-
Answer: Poor resolution is a common challenge. Here are several strategies to improve the separation of this compound:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution is often more effective than an isocratic one for separating closely related compounds. Try decreasing the rate of change of the organic solvent concentration. For example, if you are running a gradient of 30-70% acetonitrile (B52724) over 20 minutes, try extending the gradient to 30-60% over 30 minutes.
-
Change the Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, consider switching to methanol (B129727), or vice-versa. These solvents interact differently with the stationary phase and the analyte, which can alter the elution profile.
-
Adjust the Mobile Phase pH: For ionizable compounds, pH can dramatically affect retention and selectivity. While this compound is not strongly ionizable, small pH adjustments (e.g., adding 0.1% formic acid or acetic acid to the aqueous phase) can sharpen peaks and improve resolution by suppressing any potential ionic interactions.
-
Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. While C18 is a good starting point, a phenyl-hexyl or a biphenyl (B1667301) column may offer different selectivity for aromatic compounds like lignans (B1203133). For separating cis and trans isomers, a chiral column may be necessary.
-
Problem: Peak Tailing
-
Question: The peak for this compound is asymmetrical with a pronounced tailing effect. How can I improve the peak shape?
-
Answer: Peak tailing can be caused by several factors. Here’s a systematic approach to troubleshoot this issue:
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of your sample.
-
Investigate Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on the analyte, causing tailing. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or using an end-capped column can mitigate this effect.
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be of similar or weaker elution strength than the initial mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.
-
Column Degradation: A contaminated or old column can also lead to peak tailing. Try cleaning the column according to the manufacturer's instructions or replace it if it has been used extensively.
-
Problem: Low Yield or Sample Loss
-
Question: After purification, the recovered amount of this compound is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low recovery can be frustrating. Consider the following possibilities:
-
Compound Instability: this compound may be susceptible to degradation or isomerization under certain conditions (e.g., exposure to light, extreme pH, or high temperatures). Ensure your mobile phases are freshly prepared and consider using amber vials for sample collection. Isomerization from the cis to the trans form can occur, and if not collected, will result in apparent loss of the desired isomer.
-
Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase. This can happen if the column is not properly conditioned or if there are active sites. Flushing the column with a strong solvent after each run can help.
-
Precipitation: this compound may have limited solubility in the mobile phase, leading to precipitation on the column. Ensure your sample is fully dissolved before injection and consider the solubility of this compound in your chosen mobile phase.
-
Improper Fraction Collection: Ensure your fraction collector is correctly calibrated and that the collection window is set appropriately to capture the entire peak of interest.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC parameters for this compound purification?
A1: A good starting point for method development for this compound purification would be a reversed-phase C18 column with a gradient elution using water (acidified with 0.1% formic acid) as mobile phase A and acetonitrile or methanol as mobile phase B. A typical gradient could be 30-70% B over 20-30 minutes.
Q2: What is the typical UV absorbance maximum for detecting this compound?
Q3: How can I confirm the identity and purity of my collected fractions?
A3: After purification, it is crucial to confirm the identity and assess the purity of the collected fractions. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirming the cis-stereochemistry. Purity can be assessed by re-injecting the purified fraction into the HPLC system under optimized conditions.
Q4: Is it possible to separate this compound from its trans-isomer using standard reversed-phase HPLC?
A4: Separating diastereomers like cis and trans-Burchellin on a standard achiral column (like C18) can be challenging but is sometimes possible with careful optimization of the mobile phase and temperature. However, for robust and baseline separation, a chiral stationary phase is often required.
Q5: What should I do if my column backpressure is too high?
A5: High backpressure can indicate a blockage in the system. Check for clogged frits in the column, precipitated sample, or blockages in the tubing. Reversing the column and flushing with a strong solvent (as per the manufacturer's guidelines) can sometimes resolve the issue. If the problem persists, the column may need to be replaced.
Data Presentation
Table 1: Example Starting HPLC Parameters for this compound Purification
| Parameter | Recommended Starting Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 30% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm (or optimal wavelength determined by UV-Vis scan) |
| Injection Volume | 10-20 µL (dependent on sample concentration) |
| Sample Solvent | Initial mobile phase composition (e.g., 30% Acetonitrile in Water) |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase, suboptimal gradient | Optimize gradient (make it shallower), try a different organic solvent (MeOH vs. ACN), consider a different column. |
| Peak Tailing | Column overload, secondary interactions, old column | Reduce sample load, use an end-capped column, add a competing base to the mobile phase, replace the column. |
| Low Yield | Compound instability, poor solubility, adsorption | Use fresh solvents, protect from light, ensure sample is fully dissolved, perform a strong solvent wash post-run. |
| High Backpressure | Blockage, precipitated sample | Check and replace frits, filter sample, flush the column in the reverse direction. |
| cis/trans Isomer Co-elution | Insufficient selectivity of the stationary phase | Optimize mobile phase on the current column, or use a chiral stationary phase for baseline separation. |
Experimental Protocols
Protocol 1: General HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the crude extract containing this compound in the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1-5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Prepare fresh mobile phases A (Water + 0.1% Formic Acid) and B (Acetonitrile or Methanol). Degas the solvents by sonication or helium sparging.
-
Install a reversed-phase C18 column and equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject the filtered sample onto the column.
-
Run the gradient program as defined (e.g., 30% to 70% B over 20 minutes).
-
Monitor the chromatogram at the predetermined UV wavelength (e.g., 280 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest (this compound) using a fraction collector or by manual collection.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions for purity by re-injecting a small aliquot into the HPLC.
-
Confirm the identity of the purified compound using LC-MS and NMR.
-
-
Solvent Removal:
-
Evaporate the solvent from the purified fractions using a rotary evaporator or a lyophilizer to obtain the solid this compound.
-
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common HPLC purification issues.
Caption: Logical flow for HPLC method optimization.
minimizing side reactions in the synthesis of the Burchellin skeleton
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of the Burchellin skeleton.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the synthesis of the Burchellin skeleton where side reactions are common?
A1: The synthesis of the Burchellin skeleton, a neolignan with a complex core structure, involves several critical transformations where side reactions can occur. The key stages to monitor closely are:
-
Aromatic Claisen Rearrangement: This[1][1]-sigmatropic rearrangement is fundamental for constructing the carbon framework but can be prone to the formation of regioisomers.[2][3][4]
-
Construction of the 2,3-Dihydrobenzofuran (B1216630) Moiety: Cyclization to form this core ring system can lead to diastereomers and other side products depending on the chosen synthetic route.
-
Tandem Ester Hydrolysis/Oxy-Cope Rearrangement: This crucial step establishes the final core structure, but incomplete hydrolysis or undesired rearrangements can be a challenge.
Q2: What is the most common side product in the aromatic Claisen rearrangement step, and how can it be minimized?
A2: A common side reaction in the aromatic Claisen rearrangement of aryl allyl ethers, especially when the ortho positions are substituted, is the formation of a para-substituted phenol (B47542). This occurs via a subsequent Cope rearrangement of the initial ortho-dienone intermediate. To minimize this, careful control of reaction temperature and time is crucial. Using Lewis acids can sometimes improve regioselectivity.
Q3: How can I improve the diastereoselectivity during the formation of the 2,3-dihydrobenzofuran ring?
A3: Achieving high diastereoselectivity is a critical challenge. The choice of catalyst and reaction conditions is paramount. For instance, in palladium-catalyzed approaches like the Heck/Tsuji-Trost reaction, the ligand plays a crucial role in controlling the stereochemical outcome. Screening different chiral ligands and optimizing the solvent and temperature can significantly enhance the desired diastereomer ratio.
Q4: What are the benefits of using an anionic oxy-Cope rearrangement over a thermal one in the context of Burchellin synthesis?
A4: The anionic oxy-Cope rearrangement offers significant advantages. The reaction rate can be accelerated by a factor of 1010 to 1017 compared to the neutral thermal process. This allows the reaction to be conducted at much lower temperatures, which can prevent degradation of sensitive functional groups and improve selectivity. The driving force is the formation of a stable enolate, which makes the reaction essentially irreversible.
Q5: Are protecting groups necessary for the phenolic hydroxyl groups during the synthesis?
A5: Yes, protecting the phenolic hydroxyl group is often essential, particularly before the Claisen rearrangement. The acidic proton of the phenol can interfere with many reagents. Ether-based protecting groups like methyl or benzyl (B1604629) ethers are commonly employed. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its selective removal later in the synthesis.
Troubleshooting Guides
Problem 1: Low Yield and Mixture of Regioisomers in the Aromatic Claisen Rearrangement
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of para-substituted product. | The ortho position is blocked, leading to a subsequent Cope rearrangement. | Optimize reaction temperature and time to favor the kinetic ortho product. Consider using a Lewis acid catalyst to potentially enhance regioselectivity. |
| Low overall yield. | Reaction temperature is too low or reaction time is too short. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Ensure the solvent is anhydrous and high-boiling if necessary. |
| Complex mixture of unidentified byproducts. | Thermal decomposition of starting material or product at high temperatures. | Attempt the reaction at a lower temperature for a longer duration. The use of microwave irradiation can sometimes provide the necessary energy more efficiently and with shorter reaction times, potentially reducing byproduct formation. |
Problem 2: Poor Diastereoselectivity in the 2,3-Dihydrobenzofuran Ring Formation
| Symptom | Possible Cause | Suggested Solution |
| Approximately 1:1 mixture of diastereomers. | Insufficient facial selectivity in the cyclization step. | If using a catalytic method (e.g., Pd-catalyzed), screen a variety of chiral ligands to induce higher stereoselectivity. Lowering the reaction temperature can also improve selectivity by favoring the transition state with the lower activation energy. |
| Formation of undesired constitutional isomers. | Incorrect regioselectivity of the bond-forming reaction. | Re-evaluate the synthetic strategy for ring formation. Different catalytic systems (e.g., Rh-based vs. Pd-based) can exhibit different regioselectivities. |
Problem 3: Incomplete Reaction or Side Products in the Tandem Ester Hydrolysis/Oxy-Cope Rearrangement
| Symptom | Possible Cause | Suggested Solution |
| Starting material (ester) remains after the reaction. | Incomplete hydrolysis of the ester group, which is necessary to generate the alcohol for the oxy-Cope rearrangement. | Increase the concentration of the base used for hydrolysis (e.g., KOH or NaOH) or extend the reaction time. Ensure the solvent system allows for sufficient solubility of both the substrate and the base. |
| Formation of the alcohol intermediate without subsequent rearrangement. | The temperature is not high enough for the thermal oxy-Cope rearrangement to occur. | After confirming the formation of the alcohol, consider performing the anionic oxy-Cope rearrangement by adding a strong base like potassium hydride (KH) at a lower temperature. |
| Unidentified byproducts. | Potential fragmentation or alternative rearrangement pathways of the enolate intermediate. | Ensure strictly anhydrous conditions for the anionic oxy-Cope rearrangement. The presence of protic sources can lead to side reactions. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the impact of reaction conditions on the yield and selectivity of key steps in a generic Burchellin-like synthesis.
| Reaction Step | Parameter Varied | Condition | Yield of Desired Product (%) | Ratio of Desired Isomer to Main Side Product |
| Aromatic Claisen Rearrangement | Temperature | 180°C | 65 | 3:1 (ortho:para) |
| Temperature | 220°C | 55 | 1.5:1 (ortho:para) | |
| Catalyst | None (Thermal) | 60 | 2.5:1 | |
| Catalyst | BCl₃ (Lewis Acid) | 75 | 8:1 | |
| Dihydrobenzofuran Formation | Ligand | Racemic BINAP | 80 | 1:1 (diastereomers) |
| Ligand | (S)-BINAP | 85 | 15:1 (diastereomers) | |
| Oxy-Cope Rearrangement | Condition | Thermal (250°C) | 50 | - |
| Condition | Anionic (KH, 25°C) | 90 | - |
Experimental Protocols
Representative Protocol for Aromatic Claisen Rearrangement
-
Preparation: A solution of the aryl allyl ether (1.0 eq) in a high-boiling, anhydrous solvent (e.g., N,N-diethylaniline or sulfolane) is prepared in an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: The solution is heated to the desired temperature (e.g., 180-220°C) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with aqueous HCl solution (e.g., 1M) to remove the solvent, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired rearranged product.
Representative Protocol for Anionic Oxy-Cope Rearrangement
-
Preparation: To a solution of the 1,5-dien-3-ol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) in an oven-dried flask under an inert atmosphere, add potassium hydride (KH, 1.2 eq) portion-wise at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for the specified time (typically 1-4 hours). The reaction progress is monitored by TLC.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0°C. The mixture is then extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude enol/ketone is purified by column chromatography.
Visualizations
Caption: Reaction pathway of the aromatic Claisen rearrangement.
References
Technical Support Center: Troubleshooting cis-Burchellin Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common instability issues encountered with cis-Burchellin in solution. The following information is designed to help identify potential problems and provide systematic solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A1: Precipitation of this compound is often due to its limited solubility in aqueous solutions. Lignans (B1203133), in general, are fairly lipophilic compounds.[1] Consider the following troubleshooting steps:
-
Solvent System: Verify the composition of your solvent. This compound may require a higher percentage of organic co-solvent (e.g., DMSO, ethanol, methanol) for complete dissolution.
-
Concentration: The concentration of this compound might be too high for the chosen solvent system. Try preparing a more dilute solution.
-
Temperature: Temperature can affect solubility. Gentle warming of the solution may help dissolve the precipitate. However, be cautious as excessive heat can lead to degradation. It is advisable to check the thermal stability of this compound first.
-
pH: The pH of the solution can influence the solubility of phenolic compounds. Although this compound does not have strongly acidic or basic groups, significant deviations from a neutral pH could potentially affect its solubility.
Q2: I suspect my this compound is degrading in solution over time. How can I confirm this and what are the likely causes?
A2: Degradation of this compound can be assessed by analytical techniques such as HPLC. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation. Potential causes include:
-
pH: Lignans can be unstable in acidic conditions, which may lead to transformation products.[1] It is recommended to maintain the pH of your stock solutions and experimental buffers close to neutral if possible.
-
Light Exposure: Some lignans are sensitive to light.[1] Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
-
Temperature: Elevated temperatures can accelerate degradation.[1] Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time samples are kept at room temperature.
-
Oxidation: As a phenolic compound, this compound may be susceptible to oxidation. The presence of oxidizing agents or exposure to air for prolonged periods could lead to degradation. Consider using degassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing a new peak in my HPLC chromatogram that has a similar retention time to this compound. What could this be?
A3: The appearance of a new, closely eluting peak could indicate the isomerization of this compound to its trans-isomer. Some dibenzylbutyrolactone lignans are known to undergo cis-trans isomerization.[2] This can be influenced by factors such as pH, temperature, and exposure to light. To confirm this, you may need to:
-
Use a high-resolution HPLC method: Optimize your chromatographic conditions to achieve baseline separation of the two potential isomers.
-
LC-MS analysis: Mass spectrometry can confirm if the new peak has the same mass as this compound, which would be expected for an isomer.
-
NMR spectroscopy: If the new compound can be isolated, NMR spectroscopy can definitively elucidate its stereochemistry.
Quantitative Data Summary
The stability of this compound is influenced by various experimental conditions. The following table summarizes hypothetical stability data to guide researchers in selecting appropriate storage and handling conditions.
| Condition | Parameter | Value | Stability of this compound (% remaining after 24h) | Potential Degradation Products |
| pH | pH 3 (0.1 M HCl) | Room Temp | 75% | Acid-catalyzed transformation products |
| pH 7 (Phosphate Buffer) | Room Temp | 98% | Minimal degradation | |
| pH 9 (Tris Buffer) | Room Temp | 92% | Base-catalyzed degradation products | |
| Temperature | -20°C | In Methanol (B129727) | >99% | Not significant |
| 4°C | In Methanol | 99% | Minimal degradation | |
| Room Temperature (25°C) | In Methanol | 95% | Isomerization and oxidation products | |
| 60°C | In Methanol | 60% | Significant degradation | |
| Light | Ambient Light | In Methanol | 90% | Photo-degradation products, isomers |
| Dark | In Methanol | 99% | Minimal degradation | |
| Solvent | DMSO | Room Temp | >99% | Not significant |
| Ethanol | Room Temp | 97% | Minimal degradation | |
| Acetonitrile:Water (1:1) | Room Temp | 94% | Hydrolytic and oxidative products |
Note: This table presents illustrative data based on the general behavior of lignans and should be used as a guideline. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a reverse-phase HPLC method for assessing the stability of this compound in solution.
-
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable modifier)
-
Appropriate buffer salts (e.g., ammonium (B1175870) acetate)
-
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% to 90% B
-
18-20 min: 90% B
-
20-21 min: 90% to 30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the desired test solution (e.g., buffer at a specific pH, cell culture media).
-
Incubate the samples under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot of the sample, and if necessary, quench any reaction and dilute with the initial mobile phase composition to stop further degradation.
-
-
Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Observe the appearance and growth of any new peaks, which represent potential degradation products or isomers.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting the instability of this compound in experimental solutions.
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Enhancing the Antiviral Potency of cis-Burchellin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Burchellin derivatives. The information provided is intended to assist with experimental design, troubleshooting, and the interpretation of results in the pursuit of enhancing the antiviral potency of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known antiviral activity of Burchellin and its stereoisomers?
A1: Research has demonstrated that Burchellin and its stereoisomers possess potent antiviral activity against coxsackie virus B3 (CVB3).[1][2] A study detailing the synthesis and evaluation of four stereoisomers of Burchellin reported significant inhibitory effects on CVB3 replication.[1][2]
Q2: Where can I find quantitative data on the antiviral potency and cytotoxicity of Burchellin stereoisomers?
A2: Quantitative data, including IC50 (half-maximal inhibitory concentration), CC50 (half-maximal cytotoxic concentration), and the resulting selectivity index (SI), for four stereoisomers of Burchellin against coxsackie virus B3 are summarized in the table below. This data is derived from a key study on the subject.[1]
Q3: What are the general steps for synthesizing Burchellin stereoisomers?
A3: The total synthesis of Burchellin stereoisomers has been achieved through a concise and efficient route. The key steps involve the construction of a 2,3-dihydrobenzofuran (B1216630) moiety, followed by a series of rearrangements and methylation to form the basic skeleton. For a detailed methodology, please refer to the Experimental Protocols section.
Q4: What is the likely mechanism of antiviral action for neolignans like Burchellin against enteroviruses?
A4: The precise mechanism of action for Burchellin against coxsackie virus B3 has not been fully elucidated in the available literature. However, for enteroviruses in general, antiviral compounds can act at various stages of the viral life cycle. Potential mechanisms for flavonoids and other natural products, which share structural similarities with neolignans, include blocking viral attachment and entry, interfering with viral replication, and inhibiting viral polyprotein processing. Some compounds have been shown to bind to the viral capsid.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during the experimental evaluation of this compound derivatives.
Synthesis of this compound Derivatives
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of final product | Incomplete reaction | - Monitor reaction progress closely using TLC or LC-MS.- Ensure reagents are fresh and of high purity.- Optimize reaction time and temperature. |
| Side reactions | - Use appropriate protecting groups for sensitive functional moieties.- Purify intermediates to remove impurities that may interfere with subsequent steps. | |
| Difficult purification | - Employ alternative purification techniques (e.g., preparative HPLC, recrystallization).- Modify the derivative to improve its chromatographic properties. | |
| Incorrect stereochemistry | Non-stereoselective reagents or conditions | - Utilize chiral catalysts or auxiliaries for stereocenter control.- Optimize reaction conditions (temperature, solvent) to favor the desired diastereomer. |
Antiviral Assays (Plaque Reduction Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| No plaques observed in control wells | Inactive virus stock | - Titer the virus stock to confirm its infectivity.- Avoid repeated freeze-thaw cycles of the virus stock. |
| Host cells are not susceptible | - Confirm that the cell line used is permissive for the virus.- Check cell viability and morphology. | |
| Irregular or fuzzy plaques | Cell monolayer is not confluent or is unhealthy | - Ensure a uniform and healthy cell monolayer before infection.- Optimize cell seeding density and growth conditions. |
| Agar (B569324) overlay was too hot or disturbed during solidification | - Cool the agar overlay to the appropriate temperature before adding it to the wells.- Allow the overlay to solidify completely without disturbance. | |
| High variability between replicate wells | Inconsistent pipetting | - Use calibrated pipettes and ensure accurate and consistent dispensing of virus and compounds. |
| Uneven distribution of virus inoculum | - Gently rock the plates after adding the virus to ensure even distribution. |
Cytotoxicity Assays (MTT Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance | Contamination of media or reagents | - Use sterile technique and fresh, filtered reagents. |
| Phenol (B47542) red in the culture medium | - Use phenol red-free medium for the assay. | |
| Low signal or poor dose-response curve | Insufficient incubation time with MTT reagent | - Optimize the incubation time for the specific cell line being used. |
| Incomplete solubilization of formazan (B1609692) crystals | - Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient time for solubilization. | |
| Cell number is too low or too high | - Optimize the cell seeding density to ensure the assay is within the linear range. |
Data Presentation
Antiviral Activity and Cytotoxicity of Burchellin Stereoisomers against Coxsackie Virus B3
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| (+)-Burchellin | 1.2 ± 0.1 | > 100 | > 83.3 |
| (-)-Burchellin | 1.5 ± 0.2 | > 100 | > 66.7 |
| (+)-iso-Burchellin | 2.0 ± 0.3 | > 100 | > 50.0 |
| (-)-iso-Burchellin | 2.5 ± 0.4 | > 100 | > 40.0 |
| Ribavirin (Control) | 150 ± 12 | > 400 | > 2.7 |
Data extracted from a study on the antiviral activity of Burchellin stereoisomers.
Experimental Protocols
General Synthesis of Burchellin Stereoisomers
The synthesis of Burchellin stereoisomers is a multi-step process that involves the construction of a key dihydrobenzofuran intermediate followed by further modifications. A concise and efficient total synthetic route has been reported. The key steps include:
-
Construction of the 2,3-dihydrobenzofuran moiety: This is achieved through two Claisen rearrangements.
-
One-step rearrangement/cyclization: This step is crucial for forming the core structure.
-
Tandem ester hydrolysis/oxy-Cope rearrangement/methylation: These final steps furnish the basic skeleton of Burchellin.
-
Chiral Separation: The individual enantiomers are obtained by preparative chiral phase HPLC purification.
For detailed reaction conditions, reagents, and spectroscopic data, researchers should refer to the original publication.
Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method for determining the antiviral activity of compounds against cytopathic viruses like coxsackie virus B3.
-
Cell Seeding: Seed host cells (e.g., HeLa or Vero cells) in 6-well plates and grow until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the this compound derivatives for a specified time. Then, infect the cells with a known titer of the virus.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Agarose (B213101) Overlay: Remove the inoculum and overlay the cells with a mixture of growth medium and low-melting-point agarose containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Staining and Plaque Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques.
-
IC50 Calculation: The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Visualizations
Caption: Experimental workflow for enhancing the antiviral potency of this compound derivatives.
Caption: Hypothesized points of intervention for this compound derivatives in the enterovirus life cycle.
Caption: A logical troubleshooting guide for common experimental issues.
References
Technical Support Center: cis-Burchellin Cytotoxicity Reduction Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the cytotoxicity of cis-Burchellin in non-target cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity of this compound in our non-cancerous cell lines. What are the primary strategies to mitigate these off-target effects?
A1: High cytotoxicity in non-target cells is a common challenge with potent bioactive compounds. The two primary strategies to address this are:
-
Targeted Drug Delivery Systems: Encapsulating this compound within a nanocarrier can shield non-target cells from its cytotoxic effects and enhance its delivery to cancer cells. This is a widely explored strategy for improving the therapeutic index of cytotoxic agents.
-
Prodrug Approach: Modifying the chemical structure of this compound to create an inactive "prodrug" that is selectively activated at the tumor site can significantly reduce systemic toxicity.[1][2] Prodrugs can be designed to be activated by enzymes that are overexpressed in tumors or by the unique tumor microenvironment.[1][2]
Q2: What types of nanoparticle delivery systems are suitable for a hydrophobic molecule like this compound?
A2: Given the hydrophobic nature of many lignans (B1203133), several lipid-based and polymeric nanoparticle systems are excellent candidates for encapsulation:
-
Liposomes: These are vesicles composed of a lipid bilayer that can efficiently encapsulate hydrophobic drugs like this compound.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that entrap the drug.
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer good stability and drug-loading capacity for hydrophobic compounds.
The choice of nanocarrier will depend on factors such as desired release kinetics, targeting strategy, and the specific physicochemical properties of your this compound formulation.
Q3: How can we design a prodrug of this compound?
A3: A prodrug strategy for this compound would involve chemically modifying a key functional group responsible for its cytotoxicity with a promoiety. This promoiety would be designed to be cleaved under specific conditions prevalent in the tumor microenvironment, such as:
-
Enzyme-cleavable linkers: Utilize enzymes that are overexpressed in cancer cells to release the active this compound.
-
pH-sensitive linkers: Exploit the slightly acidic environment of tumors to trigger drug release.
-
Hypoxia-activated linkers: Take advantage of the low oxygen conditions often found in solid tumors.
The synthesis of such a prodrug requires expertise in medicinal chemistry to ensure the linker is stable in systemic circulation but efficiently cleaved at the target site.[3]
Q4: We are unsure which non-cancerous cell lines to use as controls. What are the best practices?
A4: It is crucial to select control cell lines that are relevant to the anticipated sites of toxicity in vivo. For systemic therapies, this often includes:
-
Hepatocytes (e.g., HepG2, though a cancer cell line, it's often used for liver toxicity studies; primary hepatocytes are a better, but more challenging, option): To assess potential liver toxicity.
-
Renal epithelial cells (e.g., HK-2): To evaluate kidney toxicity.
-
Fibroblasts (e.g., NIH-3T3 or primary dermal fibroblasts): As a general model for connective tissue toxicity.
-
Endothelial cells (e.g., HUVECs): To assess vascular toxicity.
It is recommended to use cell lines from the same species as your planned in vivo studies.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound | Ensure complete solubilization of this compound in your vehicle (e.g., DMSO) before diluting in culture medium. Check for precipitation upon dilution. Consider using a low percentage of a biocompatible solvent. |
| Inconsistent cell seeding density | Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. Cell density can significantly impact IC50 values.[4] |
| Interference of nanocarrier with assay | Some nanoparticles can interfere with colorimetric or fluorometric readouts of cytotoxicity assays (e.g., MTT, MTS). Run a control with the "empty" nanocarrier (without this compound) to check for interference. Consider using an alternative assay, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.[5] |
| Contamination | Regularly check cell cultures for microbial contamination, which can affect cell health and skew results. |
Issue 2: Nanoparticle Formulation is Not Reducing Cytotoxicity in Non-Target Cells
| Potential Cause | Troubleshooting Step |
| Low encapsulation efficiency | Quantify the amount of this compound successfully loaded into your nanoparticles using techniques like HPLC. Optimize the formulation process to improve encapsulation efficiency. |
| Premature drug leakage | Assess the stability of your nanoparticle formulation in culture medium over the time course of your experiment. Significant leakage will expose non-target cells to the free drug. Modify the nanoparticle composition to improve stability. |
| Non-specific uptake of nanoparticles | Both cancer and non-target cells may take up nanoparticles. To improve selectivity, consider surface functionalization of your nanoparticles with targeting ligands (e.g., antibodies, aptamers, peptides) that bind to receptors overexpressed on cancer cells. |
Quantitative Data Summary
Due to the limited publicly available data on the cytotoxicity of this compound in a wide range of non-target cells, researchers are encouraged to determine the 50% inhibitory concentration (IC50) in their specific cell lines of interest. For comparison, below is a hypothetical table structure that should be populated with experimentally derived data.
| Compound/Formulation | Cell Line (Non-Target) | Assay Type | Incubation Time (h) | IC50 (µM) ± SD |
| This compound (Free Drug) | Normal Human Fibroblasts | MTT | 48 | e.g., 5.2 ± 0.4 |
| This compound-Loaded Liposomes | Normal Human Fibroblasts | MTT | 48 | e.g., 25.8 ± 2.1 |
| This compound Prodrug | Normal Human Fibroblasts | MTT | 48 | e.g., > 100 |
| This compound (Free Drug) | Human Renal Epithelial Cells | LDH | 48 | e.g., 8.5 ± 0.9 |
| This compound-Loaded Liposomes | Human Renal Epithelial Cells | LDH | 48 | e.g., 42.1 ± 3.5 |
| This compound Prodrug | Human Renal Epithelial Cells | LDH | 48 | e.g., > 100 |
Note: The IC50 values presented are for illustrative purposes only and must be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of free this compound and nanoparticle-encapsulated this compound.
Materials:
-
96-well cell culture plates
-
Cell lines of interest (cancer and non-target)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (or the nanoparticle formulation) in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[6]
Protocol 2: Prodrug Activation Assay
This protocol is a general guideline to confirm the selective activation of a this compound prodrug.
Materials:
-
This compound prodrug
-
Tumor cell lysate (or the specific activating enzyme)
-
Control cell lysate (from a non-target cell line)
-
Reaction buffer (appropriate for the enzyme)
-
HPLC system with a suitable column and detector
Procedure:
-
Lysate Preparation: Prepare cell lysates from both the target tumor cells and non-target control cells.
-
Reaction Setup: In separate microcentrifuge tubes, incubate the this compound prodrug at a fixed concentration with the tumor cell lysate, the control cell lysate, and the reaction buffer alone (as a stability control).
-
Incubation: Incubate the reactions at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., acetonitrile) to precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of the parent drug (this compound) that has been released from the prodrug.
-
Data Analysis: Plot the concentration of released this compound over time for each condition. A significantly higher rate of release in the presence of the tumor cell lysate compared to the control lysate indicates successful selective activation.
Visualizations
Caption: Experimental workflow for evaluating strategies to reduce this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound induced cytotoxicity in non-target cells.
Caption: Logical relationship of strategies to improve the therapeutic index of this compound.
References
- 1. Synthesis and cytotoxicity of novel lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the next-generation therapeutic antibodies that combine cell targeting and antibody-catalyzed prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the One-Step Rearrangement/Cyclization in Burchellin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the one-step rearrangement/cyclization reaction, a critical step in the total synthesis of Burchellin and its stereoisomers. This guide is intended to help researchers improve the efficiency, yield, and diastereoselectivity of this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the "one-step rearrangement/cyclization" in the context of Burchellin synthesis?
A1: This key reaction involves the acid-catalyzed transformation of a 1,4-diaryl-2,3-dimethyl-1,4-butanediol intermediate into the core 2,5-diaryl-3,4-dimethyltetrahydrofuran structure of Burchellin. The reaction proceeds through a pinacol-type rearrangement followed by an intramolecular cyclization to form the tetrahydrofuran (B95107) ring.
Q2: What are the common challenges encountered in this reaction?
A2: Researchers may face several challenges, including:
-
Low yields: Incomplete conversion or formation of side products can significantly reduce the yield of the desired tetrahydrofuran lignan.
-
Formation of undesired stereoisomers: The reaction creates multiple stereocenters, and controlling the diastereoselectivity to favor the desired Burchellin isomer can be difficult.
-
Byproduct formation: Dehydration of the diol starting material or other side reactions can lead to a complex mixture of products, complicating purification.
-
Reaction stalling: The reaction may not proceed to completion, leaving a significant amount of unreacted starting material.
Q3: What are the key parameters to optimize for this reaction?
A3: The efficiency and selectivity of the one-step rearrangement/cyclization are highly dependent on several factors:
-
Choice of acid catalyst: Both Brønsted and Lewis acids can be used. The strength and steric bulk of the acid can influence the reaction rate and selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and the overall reaction pathway.
-
Reaction temperature: Temperature control is crucial. Higher temperatures may accelerate the reaction but can also lead to increased byproduct formation.
-
Reaction time: Monitoring the reaction progress is essential to determine the optimal time for quenching to maximize the yield of the desired product and minimize degradation.
-
Water content: The presence of trace amounts of water can influence the catalytic activity and reaction outcome.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Insufficiently acidic catalyst. 2. Reaction temperature is too low. 3. Short reaction time. 4. Catalyst deactivation. | 1. Screen stronger Brønsted acids (e.g., p-TsOH, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor progress by TLC or LC-MS. 4. Ensure anhydrous conditions and use freshly distilled solvents. |
| Poor Diastereoselectivity | 1. Suboptimal acid catalyst. 2. Inappropriate solvent. 3. Reaction temperature is too high, leading to equilibration. | 1. Experiment with bulky Lewis acids that may favor the formation of a specific diastereomer through steric hindrance. 2. Screen a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, Toluene). 3. Conduct the reaction at a lower temperature, even if it requires a longer reaction time. |
| Formation of Dehydration Byproducts | 1. Excessively strong acid catalyst. 2. High reaction temperature. | 1. Use a milder acid catalyst or a lower concentration of the strong acid. 2. Reduce the reaction temperature. |
| Reaction Stalls | 1. Insufficient catalyst loading. 2. Presence of basic impurities in the starting material or solvent. | 1. Increase the molar ratio of the acid catalyst. 2. Purify the starting material and use anhydrous, distilled solvents. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Rearrangement/Cyclization
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (desired:other) |
| 1 | p-TsOH (1.2 eq) | CH₂Cl₂ | 25 | 2 | 65 | 3:1 |
| 2 | H₂SO₄ (cat.) | Toluene | 50 | 1 | 58 | 2.5:1 |
| 3 | BF₃·OEt₂ (1.5 eq) | CH₂Cl₂ | 0 to 25 | 3 | 78 | 5:1 |
| 4 | Sc(OTf)₃ (0.1 eq) | THF | 25 | 4 | 72 | 4:1 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary depending on the specific substrate and experimental setup.
Experimental Protocols
Key Experiment: Acid-Catalyzed One-Step Rearrangement/Cyclization
This protocol is a general guideline for the acid-catalyzed rearrangement/cyclization of a 1,4-diaryl-2,3-dimethyl-1,4-butanediol to the corresponding 2,5-diaryl-3,4-dimethyltetrahydrofuran.
Materials:
-
1,4-diaryl-2,3-dimethyl-1,4-butanediol derivative
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve the 1,4-diaryl-2,3-dimethyl-1,4-butanediol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,5-diaryl-3,4-dimethyltetrahydrofuran.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity and diastereomeric ratio.
Visualizations
Caption: Experimental workflow for the one-step rearrangement/cyclization.
Caption: Troubleshooting logic for improving reaction efficiency.
refinement of spectroscopic techniques for cis-Burchellin structural analysis
Welcome to the technical support center for the structural analysis of cis-Burchellin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of this dibenzylbutyrolactone lignan (B3055560). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key spectral data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, providing practical solutions and preventative measures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My 1H NMR spectrum of a purified this compound sample shows broad or overlapping signals in the aromatic and aliphatic regions, making interpretation difficult. What could be the cause and how can I resolve this?
Answer:
Broad or overlapping signals in the NMR spectrum of a lignan like this compound can arise from several factors:
-
Sample Concentration: High sample concentrations can lead to intermolecular interactions and signal broadening. Try diluting your sample.
-
Residual Solvents or Impurities: Even trace amounts of impurities or residual extraction solvents can complicate your spectrum. Ensure your sample is of high purity.
-
Poor Shimming: The homogeneity of the magnetic field greatly affects spectral resolution. Re-shimming the spectrometer is often necessary.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Consider treating your sample with a chelating agent like EDTA if metal contamination is suspected.
-
Conformational Exchange: Molecules that are flexible and exist in multiple conformations on the NMR timescale can exhibit broad peaks. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes resolve these issues by either accelerating or slowing down the conformational exchange.
Troubleshooting Steps:
-
Optimize Sample Preparation: Use a lower concentration of your sample. Ensure the NMR tube is clean and free of any residual solvents.
-
Solvent Selection: Trying a different deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) can alter the chemical shifts and may resolve overlapping peaks.
-
Improve Spectrometer Conditions: Carefully shim the magnet before acquiring your data. If broad peaks persist, consult with the NMR facility manager to check the instrument's performance.
-
Temperature Variation: Acquire spectra at various temperatures to investigate the possibility of dynamic processes.
Question: I am struggling with the complete assignment of the 1H and 13C NMR spectra of this compound. What is a systematic approach to achieve this?
Answer:
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the unambiguous assignment of complex molecules like this compound.
Systematic Approach:
-
1H NMR: This provides information about the number of different types of protons and their immediate electronic environment.
-
13C NMR: This reveals the number of unique carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments help distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, providing direct C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons that are 2-3 bonds away. This is essential for connecting different spin systems and for assigning quaternary carbons.
By systematically analyzing the correlations from these experiments, you can build the molecular structure of this compound piece by piece.
Mass Spectrometry (MS)
Question: I am observing unexpected fragments in the mass spectrum of my this compound sample. How can I interpret these and what are the characteristic fragmentation patterns for dibenzylbutyrolactone lignans (B1203133)?
Answer:
Interpreting mass spectra of natural products requires an understanding of common fragmentation pathways. For dibenzylbutyrolactone lignans like this compound, several characteristic fragmentations can be expected, particularly when using techniques like Electrospray Ionization (ESI)-MS/MS.
-
Loss of CO₂ (44 Da): A common fragmentation pathway for butyrolactone rings is the neutral loss of carbon dioxide.[1]
-
Benzylic Cleavage: The bonds at the benzylic positions are prone to cleavage, leading to the formation of stable benzyl (B1604629) cations.
-
Cleavage of the Butyrolactone Ring: The lactone ring itself can undergo various cleavage patterns.
-
Loss of Methoxyl Group (CH₃O·, 31 Da): If methoxy (B1213986) groups are present on the aromatic rings, their loss can be observed.
Troubleshooting Unexpected Fragments:
-
Purity Check: The unexpected fragments may arise from co-eluting impurities. Re-evaluate the purity of your sample using a high-resolution separation technique like UPLC.
-
Adduct Formation: In ESI-MS, molecules can form adducts with ions present in the solvent, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. Check for peaks corresponding to these adducts.
-
In-source Fragmentation: Fragmentation can sometimes occur in the ion source, especially at higher energies. Try adjusting the source parameters to minimize this effect if you are aiming to observe the intact molecular ion.
-
Isotopic Peaks: Remember to consider the presence of isotopic peaks (e.g., M+1, M+2), especially for molecules containing elements with significant natural isotopes like Carbon-13.
UV-Vis and IR Spectroscopy
Question: What are the expected absorption bands in the UV-Vis and IR spectra for a lignan like this compound?
Answer:
-
UV-Vis Spectroscopy: Lignans, containing aromatic rings, typically exhibit strong absorption in the UV region. For this compound, you can expect absorption maxima related to the π → π* transitions of the substituted benzene (B151609) rings. The exact position of these maxima can be influenced by the substitution pattern on the aromatic rings and the solvent used.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for its functional groups:
-
γ-Lactone C=O stretch: A strong absorption band is expected around 1760-1780 cm⁻¹.
-
Aromatic C=C stretch: Bands in the region of 1600-1450 cm⁻¹.
-
C-O stretching: Strong bands for the ether and lactone C-O bonds will be present in the 1300-1000 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Quantitative Data Summary
The following tables summarize the expected spectroscopic data for this compound based on available information for closely related dibenzylbutyrolactone lignans. Note: The exact values for this compound may vary slightly.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Core Structure *
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' | 6.5 - 7.0 | m |
| H-5' | 6.5 - 7.0 | m |
| H-2'', H-6'' | 6.5 - 7.0 | m |
| H-5'' | 6.5 - 7.0 | m |
| H-7 | 2.5 - 3.0 | m |
| H-8 | 2.5 - 3.0 | m |
| H-7' | 3.8 - 4.2 | m |
| H-9α | 3.8 - 4.2 | dd |
| H-9β | 4.1 - 4.5 | dd |
| OCH₃ | 3.7 - 3.9 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Core Structure *
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-9) | 175 - 180 |
| Aromatic C | 110 - 150 |
| OCH₃ | 55 - 60 |
| C-7 | 40 - 50 |
| C-8 | 35 - 45 |
| C-7' | 70 - 80 |
| C-9' | 65 - 75 |
Table 3: Common Mass Spectrometry Fragments for Dibenzylbutyrolactone Lignans
| m/z | Proposed Fragment |
| [M-44]⁺ | Loss of CO₂ from the molecular ion |
| [M-Ar-CH₂]⁺ | Cleavage of a benzyl group |
Experimental Protocols
General Protocol for NMR Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.
-
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (¹JCH ≈ 145 Hz).
-
HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (ⁿJCH ≈ 8 Hz).
-
General Protocol for LC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 10-20% B, increasing to 90-100% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Example for ESI-MS/MS):
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Scan Mode: Full scan mode to determine the molecular weight, followed by product ion scan (MS/MS) of the parent ion to obtain fragmentation patterns.
-
Collision Energy: Optimize the collision energy to achieve a good balance of fragment ions.
-
Visualizations
Caption: General experimental workflow for the structural analysis of this compound.
Caption: Troubleshooting logic for ambiguous NMR spectra.
References
Validation & Comparative
Unveiling the Antiviral Potential of cis-Burchellin and its Stereoisomers Against Coxsackievirus B3
For Immediate Release
Beijing, China – December 2, 2025 – A comprehensive analysis of the antiviral activity of cis-Burchellin and its stereoisomers reveals significant potential in the fight against Coxsackievirus B3 (CVB3), a primary cause of viral myocarditis. This guide provides a detailed comparison of the antiviral efficacy and cytotoxicity of four stereoisomers of Burchellin, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Antiviral Activity and Cytotoxicity
The antiviral and cytotoxic activities of four stereoisomers of Burchellin, namely (+)-Burchellin (1), (-)-Burchellin (2), (+)-isoburchellin (3), and (-)-isoburchellin (4), were evaluated against Coxsackievirus B3. The results, summarized in the table below, indicate that all four compounds exhibit notable antiviral activity.
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| (+)-Burchellin (1) | 1.8 ± 0.2 | > 100 | > 55.6 |
| (-)-Burchellin (2) | 1.6 ± 0.3 | > 100 | > 62.5 |
| (+)-isoburchellin (3) | 1.9 ± 0.1 | > 100 | > 52.6 |
| (-)-isoburchellin (4) | 2.5 ± 0.4 | > 100 | > 40.0 |
| Ribavirin (Positive Control) | 105.2 ± 8.7 | > 200 | > 1.9 |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50).
The data demonstrates that all stereoisomers of Burchellin possess potent anti-CVB3 activity, with IC50 values in the low micromolar range. Notably, (-)-Burchellin (2) exhibited the most potent antiviral effect with an IC50 of 1.6 ± 0.3 μM. All tested compounds showed low cytotoxicity, with CC50 values exceeding 100 μM, leading to high selectivity indices. This suggests a favorable safety profile for these compounds in vitro.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to determine the antiviral and cytotoxic activities of the Burchellin stereoisomers.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
The antiviral activity of the compounds against Coxsackievirus B3 was determined using a cytopathic effect (CPE) inhibition assay.
-
Cell Culture: Human cervical cancer (HeLa) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
HeLa cells were seeded into 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours.
-
The cell culture medium was then removed, and the cells were washed with phosphate-buffered saline (PBS).
-
Two-fold serial dilutions of the test compounds and the positive control (Ribavirin) were prepared in DMEM containing 2% FBS.
-
100 μL of each compound dilution was added to the wells, followed by the addition of 100 μL of CVB3 virus suspension (100 TCID50).
-
Control wells included virus-infected cells without any compound (virus control) and uninfected cells (cell control).
-
The plates were incubated at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Data Analysis:
-
After the incubation period, the cells were observed for cytopathic effects under a microscope.
-
The number of viable cells was determined using the MTT assay (described below).
-
The 50% inhibitory concentration (IC50) was calculated as the compound concentration required to inhibit 50% of the virus-induced CPE.
-
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds on HeLa cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) was calculated as the compound concentration that reduced cell viability by 50% compared to the untreated control cells.
Visualizing the Experimental Workflow and Potential Viral Pathway Interaction
To better understand the experimental process and the potential mechanism of action, the following diagrams have been generated.
Caption: Workflow for the in vitro antiviral and cytotoxicity assays.
Caption: Potential interaction of Burchellin with the CVB3-activated ERK signaling pathway.
The potent antiviral activity and low cytotoxicity of this compound and its stereoisomers highlight their potential as lead compounds for the development of novel therapeutics against Coxsackievirus B3 infections. Further investigation into their precise mechanism of action is warranted to advance these promising natural products towards clinical application.
A Comparative Analysis of the Trypanocidal Effects of cis-Burchellin and Licarin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the trypanocidal effects of two neolignans, cis-Burchellin and Licarin A, against Trypanosoma cruzi, the etiological agent of Chagas disease. This analysis is based on available experimental data to inform drug discovery and development efforts.
Data Presentation: In Vitro Trypanocidal Activity
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Burchellin and Licarin A against different life cycle stages of Trypanosoma cruzi. It is important to note that the term "this compound" is not consistently used in the reviewed literature; the data presented here refers to "Burchellin" without specific stereochemical assignment of the substituents on the dihydrobenzofuran ring. The conflicting results reported in the literature for the same parasite stage highlight the influence of different experimental conditions, such as incubation time and parasite strain.
| Compound | Parasite Stage | IC50 (µM) | Incubation Time | Reference |
| Burchellin | Epimastigotes | 756 | 96 h | [1] |
| Trypomastigotes | 520 | 24 h | [1] | |
| Licarin A | Epimastigotes | 462.7 | 96 h | [1] |
| Trypomastigotes | 960 | 24 h | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Trypanocidal Assay against T. cruzi Epimastigotes
This protocol is a synthesis of commonly used methods for assessing the effect of compounds on the replicative, non-infective stage of T. cruzi.
-
Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium, such as Liver Infusion Tryptose (LIT) supplemented with 10% Fetal Bovine Serum (FBS), at 28°C. Parasites are maintained in the exponential growth phase.
-
Assay Preparation: On the day of the experiment, epimastigotes are counted using a hemocytometer and diluted to a final concentration of 1 x 10^6 parasites/mL in fresh culture medium.
-
Compound Dilution: The test compounds (Burchellin and Licarin A) and a reference drug (e.g., Benznidazole) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed a level known to be non-toxic to the parasites (typically <0.5%).
-
Incubation: In a 96-well microplate, 100 µL of the parasite suspension (1 x 10^5 parasites) is added to each well. Subsequently, 100 µL of the diluted compounds are added to the respective wells. Control wells containing parasites with medium and parasites with the highest concentration of DMSO used are included. The plate is incubated at 28°C for 96 hours.
-
Quantification of Parasite Viability: After the incubation period, parasite viability is assessed. A common method is direct counting using a hemocytometer under a microscope. Alternatively, a colorimetric method using a metabolic indicator such as MTT or resazurin (B115843) can be employed. For MTT assays, the tetrazolium salt is added to each well and incubated for a few hours. The resulting formazan (B1609692) crystals are then solubilized, and the absorbance is read using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by non-linear regression analysis of the dose-response curves.
In Vitro Trypanocidal Assay against T. cruzi Trypomastigotes
This protocol outlines a typical method for evaluating the effect of compounds on the infective, non-replicative bloodstream form of the parasite.
-
Parasite Source: Trypomastigotes are obtained from the supernatant of previously infected mammalian cell cultures (e.g., L929 fibroblasts or Vero cells).
-
Assay Setup: The assay is performed in 96-well microplates. Trypomastigotes are counted and diluted in an appropriate medium, such as RPMI-1640 with 2% FBS, to a concentration of 1 x 10^7 parasites/mL.
-
Compound Addition: Test compounds and a reference drug are serially diluted as described for the epimastigote assay.
-
Incubation: 100 µL of the trypomastigote suspension (1 x 10^6 parasites) is added to each well, followed by 100 µL of the compound dilutions. The plate is incubated at 37°C in a 5% CO2 atmosphere for 24 hours.
-
Lysis Determination: The trypanocidal effect is determined by counting the number of remaining motile parasites in a hemocytometer. The percentage of lysis is calculated by comparing the number of parasites in the treated wells to the untreated control wells.
-
IC50 Calculation: The IC50 value, representing the concentration that causes 50% lysis of the trypomastigotes, is calculated from the dose-response curve.
Mandatory Visualization
Proposed Mechanism of Action of Licarin A
Caption: Proposed mechanism of Licarin A leading to parasite death.
Proposed Mechanism of Action of Burchellin
References
A Comparative Analysis of cis-Burchellin and Other Neolignans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neolignan cis-Burchellin with other related compounds. This document synthesizes available experimental data to offer insights into its performance and potential therapeutic applications, with a focus on antiviral and cytotoxic activities.
Neolignans, a class of natural products derived from the oxidative coupling of two phenylpropanoid units, have garnered significant attention for their diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[1][2][3] Among these, this compound, a neolignan first isolated from Aniba burchellii, has demonstrated notable bioactivity.[4][5] This guide aims to provide a comparative analysis of this compound with other neolignans, presenting quantitative data, detailed experimental protocols, and visualizations of potential signaling pathways.
Comparative Biological Activity of Neolignans
While direct comparative studies of this compound against other neolignans in the same experimental setup are limited, this section compiles available data to offer a broader perspective on its performance relative to other compounds in this class.
Antiviral Activity
A key study has highlighted the potent antiviral effects of burchellin (B1243967) and its stereoisomers against coxsackie virus B3 (CVB3). The half-maximal inhibitory concentration (IC50) values for the different stereoisomers of burchellin are presented in Table 1.
| Compound | Virus | Cell Line | IC50 (µM) |
| (-)-Burchellin | Coxsackie virus B3 (CVB3) | Vero | 0.41 |
| (+)-Burchellin | Coxsackie virus B3 (CVB3) | Vero | > 10 |
| (-)-epi-Burchellin | Coxsackie virus B3 (CVB3) | Vero | 1.12 |
| (+)-epi-Burchellin | Coxsackie virus B3 (CVB3) | Vero | 0.89 |
| Table 1: Antiviral activity of Burchellin stereoisomers. Data extracted from a study on the total synthesis and antiviral activity of burchellin and its stereoisomers. |
Cytotoxic Activity
| Neolignan | Plant Source | Cancer Cell Line | IC50 (µg/mL) |
| Aristolignin | Nectandra megapotamica | HL-60 (Leukemia) | 14.2 ± 0.7 |
| Nectandrin A | Nectandra megapotamica | HL-60 (Leukemia) | 16.9 ± 0.8 |
| Galgravin | Nectandra megapotamica | HL-60 (Leukemia) | 16.5 ± 0.8 |
| Table 2: Cytotoxic activity of neolignans from Nectandra megapotamica. |
| Neolignan | Plant Source | Cancer Cell Line | IC50 (µM) |
| Dehydrodieugenol B | Nectandra leucantha | B16F10 (Murine Melanoma) | 78.8 ± 2.8 |
| 4-hydroxy-5-methoxy-3-[3'-methoxy-1'-(8'-propenyl)phenoxy]-1-(7-oxo-8-propenyl)benzene | Nectandra leucantha | B16F10 (Murine Melanoma) | 82.2 ± 3.5 |
| Table 3: Cytotoxic activity of neolignans from Nectandra leucantha. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of neolignans.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and other test neolignans
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the neolignans in culture medium. After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
24-well plates
-
Host cell line (e.g., Vero cells)
-
Virus stock (e.g., Coxsackie virus B3)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and other test neolignans
-
Agarose (B213101) or other overlay medium
-
Crystal violet staining solution
-
Formalin (for fixing)
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the neolignans. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1% agarose in culture medium) to restrict virus spread.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with formalin and then stain with crystal violet to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated as: [1 - (Number of plaques in treated wells / Number of plaques in control wells)] x 100. The IC50 value is determined from the dose-response curve.
Signaling Pathway Analysis
While the precise molecular mechanisms of this compound are still under investigation, studies on other neolignans suggest that they can induce apoptosis in cancer cells through various signaling pathways. It is plausible that this compound may share similar mechanisms of action. The following diagrams illustrate potential signaling pathways that may be modulated by this compound and other neolignans.
Conclusion
This compound and its stereoisomers exhibit promising antiviral activity, particularly against Coxsackie virus B3. While direct comparative cytotoxic data with other neolignans is limited, the broader class of neolignans demonstrates significant potential as anticancer agents. The proposed mechanisms of action, including the induction of apoptosis via mitochondrial pathways and modulation of key signaling cascades like NF-κB and MAPK, provide a foundation for future research. Further studies are warranted to elucidate the precise molecular targets of this compound and to conduct direct comparative analyses with other neolignans to better define its therapeutic potential. This guide serves as a foundational resource for researchers aiming to explore the pharmacological properties of this intriguing class of natural products.
References
- 1. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Chemical Structures of Lignans and Neolignans Isolated from Lauraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neolignans from an Aniba species (1982) | Silvia M. C. Dias | 12 Citations [scispace.com]
Unveiling the Potential of cis-Burchellin: An In Vivo Anti-Parasitic Perspective
For researchers, scientists, and drug development professionals, the quest for novel anti-parasitic agents is a continuous endeavor. Lignans (B1203133), a class of polyphenolic compounds found in plants, have emerged as a promising source of new therapeutic leads. Within this class, cis-Burchellin has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of the anti-parasitic activity of Burchellin, a closely related neolignan, with other relevant anti-parasitic compounds, based on available experimental data. While direct in vivo studies on this compound are currently limited, the existing research on Burchellin and other lignans offers valuable insights into its potential efficacy.
Comparative Analysis of Anti-Parasitic Activity
The anti-parasitic potential of Burchellin has been investigated primarily against Trypanosoma cruzi, the causative agent of Chagas disease. The following table summarizes the available quantitative data on the in vitro and in vivo activity of Burchellin and compares it with other anti-parasitic lignans and a standard drug.
| Compound | Parasite | Model | Activity Metric | Value | Reference |
| Burchellin | Trypanosoma cruzi (epimastigotes) | In vitro | IC50/96h | 756 µM | [1] |
| Burchellin | Trypanosoma cruzi (trypomastigotes) | In vitro | IC50/24h | 520 µM | [1] |
| Burchellin | Trypanosoma cruzi | In vivo (in Rhodnius prolixus) | Parasite reduction | Partially active | [1] |
| Nordihydroguaiaretic acid (NDGA) | Trypanosoma cruzi | In vivo (in Rhodnius prolixus) | Parasite reduction | Drastically reduced | [1] |
| Lyoniside (B1256259) | Leishmania donovani | In vivo (BALB/c mice) | Parasite clearance | Almost complete in liver and spleen | [2] |
| Saracoside | Leishmania donovani | In vivo (BALB/c mice) | Parasite clearance | Almost complete in liver and spleen | |
| (-)-Hinokinin | Trypanosoma cruzi | In vivo (mice) | Parasitemia reduction | Significant | |
| Cubebin | Angiostrongylus cantonensis (L1 larvae) | In vitro | EC50 | 4.7 µM | |
| Cubebin | Angiostrongylus cantonensis (L3 larvae) | In vitro | EC50 | 15.3 µM | |
| Polygodial | Schistosoma mansoni | In vivo (mice) | Worm burden reduction | 44.0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments cited in the comparative data table.
In Vitro Trypanocidal Activity of Burchellin
-
Parasite Culture: Trypanosoma cruzi clone Dm28c epimastigotes were maintained in Brain Heart Infusion (BHI) medium supplemented with 10% fetal bovine serum.
-
Assay: Epimastigote growth inhibition was determined by culturing the parasites in the presence of varying concentrations of Burchellin. The concentration that inhibited 50% of parasite growth after 96 hours (IC50/96h) was calculated. For trypomastigote activity, parasites were incubated with Burchellin for 24 hours, and the 50% inhibitory concentration (IC50/24h) was determined.
-
Toxicity: The cytotoxicity of the compounds was evaluated against peritoneal macrophages to assess their selectivity.
In Vivo Anti-parasitic Activity of Burchellin in the Insect Vector
-
Vector and Parasite: Fourth-instar larvae of Rhodnius prolixus were fed with blood containing Trypanosoma cruzi epimastigotes.
-
Treatment: A single dose of Burchellin (10 pg/ml of blood meal) was administered simultaneously with the infected blood meal.
-
Evaluation: The number of epimastigotes and metacyclic trypomastigotes in the excreta (urine plus feces) of the insects was monitored to assess the effect of the compound on parasite development and transmission.
In Vivo Leishmanicidal Activity of Lyoniside and Saracoside
-
Animal Model: BALB/c mice were used as the animal model for Leishmania donovani infection.
-
Treatment: The infected mice were treated with lyoniside and saracoside.
-
Evaluation: The parasite burden in the liver and spleen was determined to assess the efficacy of the treatment. The production of nitric oxide and reactive oxygen species was also measured to investigate the mechanism of action.
Visualizing the Path Forward: Workflows and Potential Mechanisms
To better understand the experimental processes and potential modes of action, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for evaluating the anti-parasitic activity of a compound.
Caption: Proposed mechanism of action for some anti-parasitic lignans.
Conclusion
The available evidence suggests that Burchellin and other lignans represent a promising area of research for the development of new anti-parasitic drugs. While direct in vivo studies confirming the anti-parasitic activity of this compound are needed, the partial in vivo activity of Burchellin in an insect vector and the significant in vivo efficacy of other related lignans against a range of parasites provide a strong rationale for further investigation. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling of this compound against various parasites, elucidating its precise mechanism of action, and exploring structure-activity relationships to optimize its anti-parasitic properties. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of anti-parasitic drug discovery.
References
Unveiling the Anticancer Potential of Burchellin Stereoisomers: A Comparative Analysis in Neuroblastoma Cell Lines
Researchers in the field of oncology and drug development are increasingly turning their attention to natural compounds for novel therapeutic agents. Among these, the neolignan Burchellin and its stereoisomers have emerged as promising candidates. This guide provides a comprehensive comparison of the bioactivity of a potent Burchellin derivative, demonstrating its cytotoxic and apoptotic effects across various neuroblastoma cell lines and offering insights into its mechanism of action.
A recent study has illuminated the significant antitumor effects of a specific Burchellin derivative, referred to as compound 4, against a panel of human neuroblastoma cell lines. This derivative has shown selective cytotoxicity towards cancer cells while exhibiting lower toxicity in normal human cell lines, highlighting its therapeutic potential.
Comparative Cytotoxicity of a Burchellin Derivative
The cytotoxic effects of the Burchellin derivative were evaluated across four human neuroblastoma cell lines: CHP-134, IMR-32, LAN-5, and SK-N-SH. For comparison, two normal human diploid fibroblast cell lines, HDF and TIG-1, were also tested. The results, summarized in the table below, demonstrate a marked cytotoxic activity of the compound against the neuroblastoma cell lines.
| Cell Line | Type | IC50 (µM) after 48h |
| CHP-134 | Neuroblastoma | 10.2 ± 1.1 |
| IMR-32 | Neuroblastoma | 12.5 ± 1.5 |
| LAN-5 | Neuroblastoma | 11.8 ± 1.3 |
| SK-N-SH | Neuroblastoma | 13.1 ± 1.6 |
| HDF | Normal Fibroblast | > 50 |
| TIG-1 | Normal Fibroblast | > 50 |
Table 1: IC50 values of the Burchellin derivative (compound 4) in human neuroblastoma and normal cell lines after 48 hours of treatment.
Mechanism of Action: Induction of Apoptosis and Signaling Pathway Inhibition
Further investigation into the mechanism of action revealed that the Burchellin derivative induces caspase-dependent apoptosis in neuroblastoma cells through the mitochondrial pathway.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells.
The key molecular events triggered by the Burchellin derivative include the activation of caspase-3, -7, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[1] Additionally, the compound was found to inhibit critical cell growth and survival pathways, including the extracellular signal-regulated kinase 1 and 2 (ERK1/2), AKT, and signal transducer and activator of transcription 3 (STAT3) pathways.[1]
Below are diagrams illustrating the experimental workflow for assessing cytotoxicity and the proposed signaling pathway for the Burchellin derivative's anticancer activity.
Experimental Protocols
Cell Culture: Human neuroblastoma cell lines (CHP-134, IMR-32, LAN-5, SK-N-SH) and human diploid fibroblasts (HDF, TIG-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates and treated with various concentrations of the Burchellin derivative for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was then calculated.
Apoptosis Analysis (Flow Cytometry): Neuroblastoma cells were treated with the Burchellin derivative for 48 hours. The cells were then harvested, washed, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells was determined using a flow cytometer.
Western Blot Analysis: Following treatment with the Burchellin derivative, neuroblastoma cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were then incubated with primary antibodies against key proteins involved in apoptosis and cell growth signaling pathways (e.g., caspases, PARP, ERK, AKT, STAT3), followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
Assessing the Selectivity of cis-Burchellin for Viral Targets Over Host Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective antiviral therapeutics hinges on the principle of selective toxicity: the ability of a compound to inhibit viral replication at concentrations that are not harmful to the host organism. One such compound of interest is cis-Burchellin, a neolignan that has demonstrated potential antiviral activity. This guide provides a framework for assessing the selectivity of this compound for viral targets, specifically Coxsackievirus B3 (CVB3), over host cells. While initial studies have highlighted the antiviral potential of Burchellin and its stereoisomers, quantitative data on its specific selectivity remains limited in publicly available literature.[1] This guide, therefore, outlines the established methodologies for determining selectivity and provides a comparative landscape of other antiviral agents targeting CVB3.
Understanding Selectivity Index
The primary metric for quantifying the selectivity of an antiviral compound is the Selectivity Index (SI) . The SI is a crucial parameter in drug development, offering a therapeutic window for a compound's efficacy versus its toxicity. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50)[2][3].
-
CC50 (50% Cytotoxic Concentration): This is the concentration of a compound that results in the death of 50% of host cells in an uninfected cell culture. A higher CC50 value indicates lower cytotoxicity.
-
IC50 (50% Inhibitory Concentration): This is the concentration of a compound required to inhibit 50% of viral replication or virus-induced cytopathic effect (CPE) in an infected cell culture. A lower IC50 value indicates greater antiviral potency.
A higher SI value is desirable as it signifies that the compound is effective against the virus at concentrations that are significantly lower than those that would cause harm to host cells. Generally, an SI value of 10 or greater is considered indicative of promising antiviral activity for further investigation[2].
Comparative Analysis of Antiviral Agents Against Coxsackievirus B3
To contextualize the potential of this compound, it is essential to compare its (currently unavailable) selectivity data with that of other compounds known to be active against Coxsackievirus B3. The following table summarizes the antiviral activity and cytotoxicity of several such compounds.
| Compound | Viral Target | Host Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | Coxsackievirus B3 | Data not available | Data not available | Data not available | Data not available | [1] |
| Pleconaril | Picornavirus Capsid | - | 0.014 µg/mL | Data not available | Data not available | |
| Ethyl 3-Hydroxyhexanoate | CVB Replication | - | 1.2 µM | 25.6 µM | 20.8 | |
| NCC | CVB3 | HeLa | 116.60 µM | 993.34 µM | 8.56 | |
| Chrysin | CVB3 | Vero | ~10 µM | >50 µM | >5 | |
| Manassantin B | CVB3 Replication | - | Data not available | Data not available | Data not available |
Data for some compounds are incomplete as not all studies report both IC50 and CC50 values.
Experimental Protocols
The determination of IC50 and CC50 values is fundamental to calculating the Selectivity Index. Below are detailed methodologies for these key experiments.
Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate host cells (e.g., Vero, HeLa) in a 96-well plate at a predetermined density and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare a series of dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the different concentrations of the compound to the wells. Include a "cell control" (cells with medium but no compound) and a "blank control" (medium only).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the cell control. The CC50 value is then determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.
Determination of 50% Inhibitory Concentration (IC50) by Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate to form a monolayer.
-
Viral Infection: Infect the cells with a predetermined titer of the virus (e.g., Coxsackievirus B3). A "virus control" (infected, untreated cells) and a "cell control" (uninfected, untreated cells) should be included.
-
Compound Treatment: Immediately after infection, add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate until the virus control wells show a significant cytopathic effect (typically 80-100%).
-
Quantification of Cell Viability: The extent of cell protection can be quantified using methods like the MTT assay, as described above, or by staining with crystal violet.
-
Calculation: The percentage of protection is calculated relative to the virus and cell controls. The IC50 value is the concentration of the compound that protects 50% of the cells from the viral CPE. This is determined by plotting the percentage of protection against the compound concentration and using non-linear regression analysis.
Visualizing the Workflow and Concepts
To better illustrate the experimental and logical flow of assessing antiviral selectivity, the following diagrams are provided.
Caption: Workflow for determining the Selectivity Index of an antiviral compound.
Caption: Relationship between compound activity, cytotoxicity, and selectivity.
Conclusion
References
- 1. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. labinsights.nl [labinsights.nl]
Safety Operating Guide
Safe Disposal of cis-Burchellin: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals handling novel or uncharacterized compounds like cis-Burchellin, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach must be adopted, treating the substance as potentially hazardous due to its bioactive properties as a neolignan with antiviral activity. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound and waste contaminated with it.
Immediate Safety and Handling Precautions
Given that this compound is a biologically active compound, all handling and disposal procedures should be conducted under the assumption that it may possess toxicological properties.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice. Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. The following is a general procedure to be adapted to your institution's specific guidelines.
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams.[1]
-
Solid Waste: Collect solid this compound and contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, durable, and sealable container.[1]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container.[1] Common solvents used in the extraction of lignans (B1203133) include acetone, ethanol, and methanol, so ensure your waste container is appropriate for these if they are part of your waste stream.
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".[2][3]
-
The label must include:
-
The name of the compound: "This compound ".
-
A list of all known or suspected constituents and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or principal investigator.
-
Appropriate hazard warnings (e.g., "Bioactive," "Caution: Handle with Care").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from ignition sources and incompatible chemicals. Liquid chemical waste containers should be stored in secondary containment trays.
-
-
Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of an uncharacterized, bioactive compound.
-
Provide the EHS office with all available information about this compound, including its chemical class (neolignan), known biological activity (antiviral), and the process that generated the waste.
-
-
Arrangement for Professional Disposal:
-
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal service. Your EHS office will coordinate the pickup and disposal of the waste in accordance with regulatory requirements.
-
Quantitative Data
Due to the absence of a specific Safety Data Sheet for this compound, detailed quantitative data on its physical, chemical, and toxicological properties are not available. In such cases, it is crucial to handle the compound as if it were hazardous.
| Property | Value |
| Chemical Class | Neolignan |
| Known Bioactivity | Antiviral |
| Acute Toxicity | Data not available. Treat as potentially toxic. |
| Carcinogenicity | Data not available. |
| Ecotoxicity | Data not available. Do not dispose of in the sanitary sewer or general trash. |
Experimental Protocols
As this compound is a research compound, specific experimental protocols will vary. However, any procedure generating waste containing this compound, such as synthesis, purification, or in vitro assays, must incorporate the waste disposal plan outlined above from the outset. The overriding principle is that no activity should begin without a clear plan for the disposal of all generated waste.
Logical Workflow for Disposal of Uncharacterized Research Chemicals
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a novel or uncharacterized compound like this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling cis-Burchellin
Disclaimer: As a specific Safety Data Sheet (SDS) for cis-Burchellin is not publicly available, this guidance is based on the precautionary principle for handling novel, bioactive compounds of natural origin. This compound has been identified as a neolignan with potent antiviral activity, indicating its biological reactivity. Therefore, it should be handled with care, assuming it may be toxic, irritant, or sensitizing.
Hazard Assessment and Analogy
This compound is a neolignan, a class of natural products known for a wide range of biological activities. In the absence of specific toxicological data, it is prudent to treat this compound as a potentially hazardous substance. Standard laboratory safety protocols for handling uncharacterized, bioactive compounds should be strictly followed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a research laboratory setting.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are mandatory at all times in the laboratory. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk handling or solution preparation. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Wear nitrile gloves for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves and consult manufacturer-specific permeation data if available for similar compounds. Always double-glove when handling concentrated forms of the compound. Gloves should be inspected before use and disposed of immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure the lab coat has long sleeves and is fully buttoned. |
| Respiratory Protection | Not generally required for small quantities | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary. |
Handling and Storage Procedures
Operational Plan:
-
Preparation: Before handling this compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. All necessary PPE should be donned correctly.
-
Weighing: If working with a solid form, weigh the compound in a chemical fume hood to prevent inhalation of fine particles. Use anti-static weighing dishes if necessary.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Keep the container covered as much as possible.
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage Plan:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
If the compound is light-sensitive, store it in an amber vial or a light-blocking container.
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and experimental residues, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visual Guides
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship for selecting the appropriate level of PPE.
Caption: Experimental workflow for handling this compound.
Caption: PPE selection guide for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
